1-[2-(2-Bromophenoxy)ethyl]piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYMWCRXBKSSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Sigma-1 Receptor as the Primary Mechanistic Target of 1-[2-(2-Bromophenoxy)ethyl]piperidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for the synthetic compound 1-[2-(2-Bromophenoxy)ethyl]piperidine. Based on a thorough examination of the structure-activity relationships (SAR) of the phenoxyalkylpiperidine class of molecules, this document posits the sigma-1 (σ1) receptor as the principal molecular target. While direct experimental data for this specific analog is not extensively available in the public domain, a compelling case is built upon the well-established pharmacology of structurally related high-affinity σ1 receptor ligands. This guide will delve into the molecular pharmacology of the σ1 receptor, its role as a unique ligand-operated chaperone protein, and the downstream signaling cascades likely modulated by 1-[2-(2-Bromophenoxy)ethyl]piperidine. Furthermore, standard experimental protocols for characterizing the binding affinity and functional activity of such compounds at the σ1 receptor are detailed to provide a framework for empirical validation.
Introduction: The Emergence of Phenoxyalkylpiperidines as Sigma-1 Receptor Ligands
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse therapeutic applications, including antipsychotic, analgesic, and neuroprotective effects[1]. Within this broad chemical space, the phenoxyalkylpiperidine chemotype has emerged as a particularly fruitful area of investigation, yielding compounds with high affinity and selectivity for the σ1 receptor[2][3]. The compound of interest, 1-[2-(2-Bromophenoxy)ethyl]piperidine, belongs to this class. Its structural architecture, comprising a piperidine ring linked via an ethyl ether to a substituted phenoxy group, is characteristic of potent σ1 receptor ligands. The σ1 receptor itself is a fascinating and structurally unique transmembrane protein, functioning as a molecular chaperone primarily located at the endoplasmic reticulum (ER)[4]. Its modulation has been implicated in a wide array of cellular processes and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain[5][6].
Core Mechanism of Action: High-Affinity Binding to the Sigma-1 Receptor
The central hypothesis for the mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]piperidine is its direct interaction with the σ1 receptor. This assertion is predicated on extensive SAR studies of analogous phenoxyalkylpiperidines[2][7].
Structural Rationale for Sigma-1 Receptor Affinity
The affinity of phenoxyalkylpiperidines for the σ1 receptor is governed by several key structural features:
-
The Piperidine Ring: The basic nitrogen within the piperidine ring is a critical pharmacophoric element, engaging in a crucial salt bridge interaction with a glutamate residue (Glu172) in the σ1 receptor binding pocket[8].
-
The Alkyl Linker: The length and composition of the alkyl chain connecting the piperidine and phenoxy moieties influence binding affinity. An oxyethylene linker, as present in the subject molecule, is a common feature in high-affinity σ1 ligands[2].
-
The Phenoxy Moiety: The substituted phenyl ring participates in hydrophobic and aromatic interactions within the receptor's binding cavity. Halogen substitutions on this ring have been shown to be well-tolerated and can modulate affinity and selectivity[7]. Specifically, bromo-substituents have been incorporated into high-affinity σ1 receptor ligands[7].
While the precise binding affinity (Ki) of 1-[2-(2-Bromophenoxy)ethyl]piperidine for the σ1 receptor is not explicitly documented in the available literature, studies on structurally similar halogenated phenoxymethylpiperidines have reported Ki values for the σ1 receptor in the low nanomolar to subnanomolar range (0.38-24.3 nM)[7]. It is therefore highly probable that 1-[2-(2-Bromophenoxy)ethyl]piperidine exhibits a comparable high affinity for the σ1 receptor.
Potential Functional Activity: Agonism versus Antagonism
The functional consequence of ligand binding to the σ1 receptor can be either agonistic or antagonistic. Agonists typically induce a conformational change in the receptor that promotes its chaperone activity and downstream signaling, while antagonists bind to the receptor without eliciting this response, thereby blocking the effects of endogenous or exogenous agonists.
The determination of whether 1-[2-(2-Bromophenoxy)ethyl]piperidine acts as an agonist or antagonist requires specific functional assays. However, studies on similar phenoxyalkylpiperidines have identified compounds with potent agonistic properties, leading to anti-amnesic effects in preclinical models[9]. The nature of the substituent on the phenoxy ring can influence the functional outcome.
Downstream Signaling Pathways and Cellular Effects of Sigma-1 Receptor Modulation
As a ligand-operated chaperone protein, the σ1 receptor does not possess intrinsic enzymatic activity. Instead, its activation or inhibition by ligands like 1-[2-(2-Bromophenoxy)ethyl]piperidine allosterically modulates the function of a diverse array of "client" proteins, including ion channels, G-protein coupled receptors, and kinases. This promiscuous regulatory role translates into a wide range of cellular effects.
Regulation of Ion Channels
A key function of the σ1 receptor is the modulation of various ion channels, including voltage-gated potassium (Kv) channels, NMDA receptors, and calcium channels[6]. By interacting with these channels, σ1 receptor ligands can fine-tune neuronal excitability and synaptic plasticity.
Modulation of Intracellular Calcium Signaling
The σ1 receptor is strategically located at the mitochondria-associated ER membrane (MAM), a critical hub for intracellular calcium homeostasis[10]. Agonist activation of the σ1 receptor can potentiate the transfer of calcium from the ER to the mitochondria, a process vital for cellular bioenergetics and survival[10].
Attenuation of Endoplasmic Reticulum Stress
The chaperone function of the σ1 receptor plays a crucial role in mitigating ER stress, a cellular condition implicated in numerous diseases. By assisting in the proper folding and trafficking of proteins, σ1 receptor activation can alleviate the unfolded protein response (UPR) and promote cell survival[2].
Signaling Pathway of Sigma-1 Receptor Modulation
Caption: Putative signaling cascade initiated by the binding of 1-[2-(2-Bromophenoxy)ethyl]piperidine to the sigma-1 receptor.
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism of action, a series of well-established in vitro and in vivo experimental workflows are necessary.
In Vitro Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for its target receptor.
Objective: To quantify the affinity (Ki) of 1-[2-(2-Bromophenoxy)ethyl]piperidine for the σ1 and σ2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
Incubation: Incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., -pentazocine for σ1) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays to Determine Agonist/Antagonist Properties
Several functional assays can be employed to characterize the intrinsic activity of the compound at the σ1 receptor.
Example: Calcium Mobilization Assay
Objective: To assess the ability of 1-[2-(2-Bromophenoxy)ethyl]piperidine to modulate intracellular calcium levels, a hallmark of σ1 receptor activation.
Methodology:
-
Cell Culture: Use a cell line that expresses the σ1 receptor and is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Treat the cells with a known agonist of a Gq-coupled receptor to induce calcium release from the ER.
-
Compound Application: Apply varying concentrations of 1-[2-(2-Bromophenoxy)ethyl]piperidine either alone (to test for agonist activity) or in the presence of a known σ1 agonist (to test for antagonist activity).
-
Measurement: Monitor changes in intracellular calcium concentrations using a fluorescence plate reader or microscope.
-
Data Analysis: Agonists will potentiate the calcium signal, while antagonists will inhibit the potentiation induced by a known σ1 agonist.
Experimental Workflow for Mechanistic Characterization
Caption: A streamlined workflow for the comprehensive mechanistic evaluation of 1-[2-(2-Bromophenoxy)ethyl]piperidine.
Quantitative Data Summary (Hypothetical Based on SAR)
While specific experimental data for 1-[2-(2-Bromophenoxy)ethyl]piperidine is not available, the following table presents a hypothetical summary of its expected pharmacological profile based on the analysis of structurally related compounds.
| Parameter | Predicted Value/Activity | Rationale |
| Sigma-1 Receptor Affinity (Ki) | 1 - 20 nM | Based on data for halogenated phenoxyalkylpiperidines[7]. |
| Sigma-2 Receptor Affinity (Ki) | > 100 nM | Phenoxyalkylpiperidines generally show selectivity for σ1 over σ2[2]. |
| Functional Activity | Likely Agonist or Antagonist | Requires empirical determination through functional assays. |
Conclusion
References
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[7] Waterhouse, R. N., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(11), 1657-1667. [Link]
[5] Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]
[10] Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]
[4] Schmidt, H. R., et al. (2016). The sigma-1 receptor is a trimeric transmembrane protein. Journal of Biological Chemistry, 291(37), 19567-19575. [Link]
[6] Romero, L., et al. (2012). The sigma-1 receptor as a therapeutic target for the treatment of pain. Current Topics in Medicinal Chemistry, 12(8), 875-885. [Link]
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[12] Maeda, D. Y., et al. (2000). Sigma-1 and sigma-2 receptor ligands developed. BioWorld Science. [Link]
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The Pharmacological Profile of 1-[2-(2-Bromophenoxy)ethyl]piperidine: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Landscape of Piperidine-Based CNS Ligands
The piperidine moiety is a cornerstone in the architecture of numerous centrally acting therapeutic agents, valued for its favorable physicochemical properties that often confer metabolic stability and blood-brain barrier permeability.[1] This guide delves into the pharmacological profile of a specific, yet under-characterized, member of this family: 1-[2-(2-Bromophenoxy)ethyl]piperidine. In the absence of extensive direct studies on this molecule, this document will synthesize data from closely related phenoxyalkylpiperidines to construct a predictive pharmacological profile, focusing on its anticipated primary molecular target, the sigma-1 (σ1) receptor, and potential interactions with other key central nervous system (CNS) receptors. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a framework for the systematic evaluation of this and similar compounds.
Introduction to 1-[2-(2-Bromophenoxy)ethyl]piperidine: A Structurally-Informed Perspective
1-[2-(2-Bromophenoxy)ethyl]piperidine is a member of the phenoxyalkylpiperidine chemical class.[2] Its structure comprises a piperidine ring linked via an ethyl ether bridge to a brominated phenyl group. The key structural features—the basic piperidine nitrogen, the flexible ethyl linker, and the substituted aromatic ring—are common motifs in ligands targeting a variety of CNS receptors.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO | [5] |
| Molecular Weight | 284.19 g/mol | [5] |
| LogP | 3.3138 | [5] |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 4 | [5] |
Table 1: Physicochemical Properties of 1-[2-(2-Bromophenoxy)ethyl]piperidine.
The lipophilicity (LogP) and the number of rotatable bonds suggest that the molecule possesses characteristics amenable to crossing the blood-brain barrier, a prerequisite for CNS activity.
Predicted Pharmacodynamics: Targeting the Sigma-1 Receptor and Beyond
Based on structure-activity relationship (SAR) studies of analogous phenoxyalkylpiperidines, the primary molecular target for 1-[2-(2-Bromophenoxy)ethyl]piperidine is predicted to be the sigma-1 (σ1) receptor.[2]
Primary Target: The Sigma-1 (σ1) Receptor
The σ1 receptor is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions including the modulation of ion channels, G-protein coupled receptor (GPCR) signaling, and cellular stress responses.[3] It is a recognized target for therapeutic intervention in neurodegenerative and psychiatric disorders.[3]
Structurally similar phenoxyalkylpiperidines have demonstrated high, often nanomolar, affinity for the σ1 receptor.[2] The protonated piperidine nitrogen is believed to form a crucial salt bridge interaction within the σ1 receptor binding pocket. The nature and substitution pattern of the phenoxy ring significantly modulate binding affinity and functional activity (agonist vs. antagonist).
The presence of a bromine atom at the 2-position of the phenoxy ring in 1-[2-(2-Bromophenoxy)ethyl]piperidine is anticipated to influence its electronic and steric properties, thereby affecting its interaction with the receptor. Halogen bonding is an increasingly recognized interaction in medicinal chemistry and could play a role in the binding of this compound.
Predicted Functional Activity at the σ1 Receptor
The functional consequence of 1-[2-(2-Bromophenoxy)ethyl]piperidine binding to the σ1 receptor (i.e., whether it acts as an agonist or antagonist) is a critical determinant of its overall pharmacological profile. Closely related analogs have been identified as σ1 receptor agonists, exhibiting anti-amnesic effects in preclinical models.[2] It is plausible that 1-[2-(2-Bromophenoxy)ethyl]piperidine will also exhibit agonistic properties.
Caption: Predicted signaling pathway for σ1 receptor agonism.
Potential Off-Target Activities
The piperidine scaffold is present in numerous ligands for dopamine and serotonin receptors.[1][6][7][8][9][10][11][12] Therefore, a comprehensive pharmacological profiling of 1-[2-(2-Bromophenoxy)ethyl]piperidine should include an assessment of its affinity for these receptors to determine its selectivity.
-
Dopamine Receptors: The dopaminergic system is crucial for motor control, motivation, and cognition.[9] Ligands with affinity for D2-like receptors are used in the treatment of psychosis and Parkinson's disease.[12][13]
-
Serotonin Receptors: The serotonergic system is involved in the regulation of mood, anxiety, and sleep.[8][10][11] Many antidepressants and antipsychotics target serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7][10][11]
A broad receptor screen would be necessary to elucidate the full off-target profile and predict potential side effects.
Proposed Experimental Workflow for Pharmacological Characterization
To validate the predicted pharmacological profile of 1-[2-(2-Bromophenoxy)ethyl]piperidine, a systematic experimental approach is required.
In Vitro Characterization
-
Receptor Binding Assays:
-
Primary Target: Determine the binding affinity (Ki) for the σ1 receptor using radioligand binding assays with a known σ1 ligand (e.g., -pentazocine).
-
Selectivity Panel: Screen against a broad panel of CNS receptors, including dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2, β), muscarinic, and histamine receptors.
-
-
Functional Assays:
-
σ1 Receptor Activity: Characterize the functional activity at the σ1 receptor. This can be assessed through various cellular assays, such as measuring the modulation of intracellular calcium levels or the potentiation of nerve growth factor-induced neurite outgrowth.
-
Off-Target Functional Activity: If significant binding to other receptors is observed, conduct functional assays (e.g., cAMP assays for Gs/Gi-coupled receptors, or calcium flux assays for Gq-coupled receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist at these sites.
-
Caption: In vitro experimental workflow for pharmacological profiling.
In Vivo Evaluation
Should the in vitro profile be promising (i.e., high affinity and selectivity for the σ1 receptor with agonist activity), in vivo studies would be warranted to assess its therapeutic potential.
-
Pharmacokinetic Studies: Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) in a relevant animal model (e.g., rodents).[14]
-
Pharmacodynamic and Efficacy Studies:
-
Target Engagement: Confirm that the compound occupies the σ1 receptor in the brain at relevant doses using techniques like ex vivo autoradiography or in vivo positron emission tomography (PET) if a suitable radiotracer is available.
-
Behavioral Models: Evaluate the efficacy in animal models of CNS disorders where σ1 receptor agonism is thought to be beneficial, such as models of neurodegenerative diseases (e.g., Alzheimer's or Huntington's disease), neuropathic pain, or cognitive deficits.[3]
-
Potential Therapeutic Applications and Future Directions
Given the predicted activity as a σ1 receptor agonist, 1-[2-(2-Bromophenoxy)ethyl]piperidine could have therapeutic potential in a range of neurological and psychiatric conditions. The σ1 receptor has been implicated in the pathophysiology of:
-
Neurodegenerative Diseases: Agonism at the σ1 receptor has been shown to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][15]
-
Neuropathic Pain: σ1 receptor antagonists have shown efficacy in models of neuropathic pain, suggesting that agonists might have a more complex role that warrants investigation.[4]
-
Depression and Anxiety: The σ1 receptor is involved in the regulation of mood and anxiety, and ligands targeting this receptor are being explored for their antidepressant and anxiolytic potential.[3]
Future research should focus on the empirical validation of the predicted pharmacological profile of 1-[2-(2-Bromophenoxy)ethyl]piperidine. The synthesis and evaluation of a focused library of analogs with modifications to the bromophenoxy and piperidine moieties could further elucidate the SAR and optimize potency and selectivity.
Conclusion
While direct pharmacological data for 1-[2-(2-Bromophenoxy)ethyl]piperidine is currently limited, a predictive analysis based on its chemical class strongly suggests that it is a ligand for the sigma-1 receptor, likely with agonist properties. Its structural features also indicate a potential for interaction with other CNS receptors, necessitating a thorough selectivity profiling. The experimental workflow outlined in this guide provides a roadmap for the comprehensive characterization of this compound, which holds promise as a novel CNS therapeutic agent. The insights gained from such studies will not only define the therapeutic potential of 1-[2-(2-Bromophenoxy)ethyl]piperidine but also contribute to the broader understanding of the pharmacology of phenoxyalkylpiperidines.
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- 6. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of phenoperidine in anaesthetized patients undergoing general surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of 1-[2-(2-Bromophenoxy)ethyl]piperidine
Executive Summary
This application note details the optimized synthetic protocol for 1-[2-(2-Bromophenoxy)ethyl]piperidine (CAS 864424-01-1).[1][2][3] This compound is a critical pharmacophore in medicinal chemistry, particularly serving as a structural motif in serotonin (5-HT) receptor antagonists and sigma receptor ligands.[1][2][3]
The protocol utilizes a Williamson Ether Synthesis strategy, coupling 2-bromophenol with 1-(2-chloroethyl)piperidine hydrochloride.[1][2][3] Unlike generic textbook descriptions, this guide addresses specific process challenges: in situ free-basing of the amine salt, Finkelstein-assisted catalysis, and a purification strategy relying on pH-dependent solubility (acid-base extraction) rather than chromatography.[1][2][3]
Safety & Handling (Critical)
WARNING: Vesicant & Alkylating Agent Hazards [1][2][3]
-
1-(2-Chloroethyl)piperidine HCl is a nitrogen mustard derivative.[1][2][3] It is a potential alkylating agent and vesicant.[1][3] Direct contact can cause severe skin burns and DNA damage.[1][3]
-
2-Bromophenol: Corrosive and toxic.[1][2][3] Rapidly absorbed through skin.[1][3]
Reaction Mechanism & Strategy
The synthesis proceeds via an
-
Activation: Potassium carbonate (
) deprotonates the 2-bromophenol to generate the phenoxide anion (strong nucleophile).[1][2][3] -
In-Situ Free Basing: The base simultaneously neutralizes the 1-(2-chloroethyl)piperidine hydrochloride salt to release the reactive free amine.[1][2][3]
-
Catalysis: Potassium Iodide (KI) is added.[1][3] The iodide displaces the chloride on the alkylating agent to form the more reactive alkyl iodide intermediate, which is then rapidly attacked by the phenoxide.[2]
Reaction Scheme Visualization
Figure 1: Mechanistic flow showing dual role of the base and catalytic activation by Iodide.[1][2][3]
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][6] | Role | Notes |
| 2-Bromophenol | 173.01 | 1.0 | Substrate | Liquid, d=1.49 g/mL |
| 1-(2-Chloroethyl)piperidine HCl | 184.11 | 1.2 | Electrophile | Hygroscopic solid.[1][2][3] Store in desiccator. |
| Potassium Carbonate ( | 138.21 | 3.0 | Base | Anhydrous, powdered (increases surface area).[1][2][3] |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Catalytic amount (10 mol%).[1][2][3] |
| Acetone (or MEK) | - | Solvent | Solvent | Reagent grade.[1][2][3] Dryness is critical.[1][3] |
Note on Stoichiometry: We use 3.0 equivalents of base.[1][3] 1.0 equiv is consumed to neutralize the HCl salt of the piperidine; 1.0 equiv neutralizes the phenol; the remaining 1.0 equiv acts as a proton scavenger and buffer to drive the reaction to completion.[2]
Experimental Protocol
Step 1: Reaction Setup
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 2-Bromophenol (1.73 g, 10 mmol) and Acetone (50 mL).
-
Add Potassium Carbonate (4.15 g, 30 mmol).
-
Technical Insight: Stir this mixture for 15 minutes at room temperature before adding the alkylating agent. This ensures the phenoxide is pre-formed, reducing the chance of side reactions.[1]
-
-
Add 1-(2-Chloroethyl)piperidine HCl (2.21 g, 12 mmol) and Potassium Iodide (0.17 g, 1 mmol).
Step 2: Reaction & Monitoring[2][3][7]
-
Heat the mixture to a gentle reflux (
C internal temp). -
Maintain reflux for 12–18 hours .
-
TLC Monitoring:
Step 3: Workup (Acid-Base Purification)
This step avoids column chromatography by exploiting the basicity of the piperidine ring.[1][2][3]
Figure 2: Acid-Base extraction workflow to isolate pure amine product.[1][2][3]
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, KCl) using a sintered glass funnel.[2][3] Wash the cake with acetone.[1][3] -
Concentration: Evaporate the filtrate under reduced pressure to yield a semi-solid residue.
-
Acid Extraction: Dissolve residue in Ethyl Acetate (50 mL). Extract with 1M HCl (
mL).[1][2][3] -
Base Release: Collect the aqueous acidic layer.[1][3][7] Cool in an ice bath and basify to pH > 12 using 4M NaOH . The solution will become cloudy as the free amine oils out.[1]
-
Final Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (
mL). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Validation & QC
The resulting oil is typically >95% pure.[1][3] For drug development standards, conversion to the hydrochloride salt (using HCl/Ether) allows for recrystallization from Ethanol/Ether.[1][2]
Analytical Data (Expected)
-
NMR (400 MHz,
):- 7.53 (dd, 1H, Ar-H), 7.26 (m, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 6.82 (t, 1H, Ar-H) — Characteristic 2-substituted aromatic pattern.[1][2][3]
-
4.15 (t,
Hz, 2H, ) — Deshielded triplet next to Oxygen.[1][2][3] -
2.82 (t,
Hz, 2H, ) — Triplet next to Nitrogen.[1][2][3] -
2.55 (m, 4H, Piperidine ring
).[1][2][3] -
1.60–1.45 (m, 6H, Piperidine ring
).[1][2][3]
-
Mass Spectrometry (ESI+):
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet solvent.[1][2][3] | Ensure Acetone is dried over molecular sieves.[1][3] Increase reflux time. |
| Starting Material Remains | "Stalling" due to poor solubility.[1][3] | Add 5% DMF to the acetone to improve solubility of the phenoxide.[1] |
| Product is Colored | Oxidation of phenol or amine.[1][3] | Perform the reaction under Nitrogen/Argon atmosphere. |
References
-
Williamson, A. W. (1850).[1][3][4] "Theory of Aetherification."[1][3] Philosophical Magazine, 37, 350–356.[1][2][3] (Foundational Chemistry).[1][2][3]
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][3][4][5][7][8][9] (Mechanistic Overview).
-
PubChem. (2023).[1][3] "1-[2-(2-Bromophenoxy)ethyl]piperidine Compound Summary." (Physical Data).[1][2][3][6][10] [1][2][3]
-
Wang, C., et al. (2014).[1][3] "Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde." ResearchGate.[1][3] (Analogous synthetic procedure using chloroethyl piperidine).
Sources
- 1. chemscene.com [chemscene.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rsc.org [rsc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) for 1-[2-(2-Bromophenoxy)ethyl]piperidine
Application Note: High-Performance Liquid Chromatography (HPLC) for 1-[2-(2-Bromophenoxy)ethyl]piperidine
Executive Summary & Chemical Context
This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 1-[2-(2-Bromophenoxy)ethyl]piperidine (CAS 864424-01-1).
This compound is a critical alkyl-aryl ether intermediate , sharing structural motifs with Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various antihistamines. Its structure features a lipophilic bromophenoxy "head" and a basic piperidine "tail" (pKa ~11.1).
Analytical Challenge: The primary challenge in analyzing this molecule is the basic nitrogen atom in the piperidine ring. At neutral pH, secondary interactions with residual silanols on silica-based columns often lead to severe peak tailing, retention instability, and poor resolution.
The Solution: This protocol utilizes a low-pH ion-suppression strategy combined with a base-deactivated C18 stationary phase. By maintaining the mobile phase pH significantly below the pKa of the piperidine (pH < 3.0), the nitrogen remains fully protonated, preventing silanol interaction and ensuring sharp, symmetrical peaks.
Method Development Logic (Expertise & Causality)
To ensure scientific integrity, we must justify the experimental parameters:
-
Stationary Phase (Column): A standard C18 is insufficient. We employ an End-capped, Base-Deactivated C18 (BDS) column. The end-capping blocks free silanol groups, which are the primary cause of peak tailing for amine-containing compounds like piperidine.
-
Mobile Phase pH: We select pH 2.5 (Phosphate Buffer) .
-
Detection Wavelength: The bromophenoxy moiety exhibits strong absorption in the UV range. We utilize 220 nm for maximum sensitivity (detecting the ether and amine transitions) or 254 nm for higher selectivity (focusing on the aromatic ring).
Experimental Protocol
Reagents & Standards
-
Reference Standard: 1-[2-(2-Bromophenoxy)ethyl]piperidine (>98% purity).[3]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Specification |
| Column | Inertsil ODS-3 or Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled to minimize viscosity fluctuations) |
| Injection Volume | 10 µL |
| Detection | UV-Vis / PDA @ 220 nm (Primary), 254 nm (Secondary) |
| Run Time | 15 Minutes |
Gradient Program
Note: A gradient is recommended to elute potential late-eluting synthesis byproducts (e.g., dibromo species).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 70 | 30 |
| 8.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Sample Preparation
-
Stock Solution: Weigh 10 mg of the substance into a 10 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water. (Conc: 1000 µg/mL).
-
Working Standard: Dilute the Stock Solution to 50 µg/mL using the Mobile Phase A:B (50:50) mixture.
-
Critical Step: Always match the sample diluent to the initial mobile phase conditions to prevent "solvent shock" which causes peak distortion.
-
Visualized Workflow (DOT)
The following diagram outlines the logical flow from sample preparation to data validation.
Figure 1: End-to-end analytical workflow for piperidine ether analysis.
System Suitability & Validation (Self-Validating Logic)
To ensure the method is performing correctly before every run, the following System Suitability Test (SST) criteria must be met. This establishes the Trustworthiness of the data.
| Parameter | Acceptance Criteria | Logic/Reasoning |
| Retention Time ( | ± 5% of Standard | Ensures column equilibrium and pump consistency. |
| Theoretical Plates (N) | > 5,000 | Indicates column efficiency and packing integrity. |
| Tailing Factor (T) | < 1.5 | Critical: Verifies successful suppression of silanol interactions. |
| RSD (Area) | < 2.0% (n=5) | Confirms autosampler precision. |
Troubleshooting Logic Map
If the Tailing Factor exceeds 1.5 or retention shifts occur, follow this logic path.
Figure 2: Decision tree for resolving common peak tailing issues in amine analysis.
References
-
ChemScene. (n.d.). 1-[2-(2-Bromophenoxy)ethyl]piperidine Product Information. Retrieved from
-
Zhou, G., et al. (2021).[4] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science. Retrieved from
-
Muszalska, I., et al. (2006). "HPLC and TLC Methodology for Determination or Purity Evaluation of Piperazine Derivatives." Acta Poloniae Pharmaceutica. Retrieved from
-
ResearchGate. (2025). "Validated HPLC Method for the Quantitative Analysis of Piperidine Salts." Retrieved from
Sources
1-[2-(2-Bromophenoxy)ethyl]piperidine as a ligand in binding assays
Application Note: Characterization of Sigma-1 Receptor Affinity using 1-[2-(2-Bromophenoxy)ethyl]piperidine
Abstract
This technical guide details the protocol for utilizing 1-[2-(2-Bromophenoxy)ethyl]piperidine (hereafter referred to as 2-BPEP ) as a competitive ligand in radioligand binding assays. While 2-BPEP shares the pharmacophore of classic sigma ligands, the ortho-bromo substitution on the phenoxy ring provides unique steric and lipophilic properties, making it a valuable probe for mapping the primary hydrophobic pocket of the Sigma-1 receptor. This document outlines the preparation, assay execution, and data analysis required to determine the inhibition constant (
Chemical & Pharmacological Profile
2-BPEP belongs to the class of phenoxyalkylamines , a structural family known for high affinity toward the Sigma-1 receptor. The Sigma-1 receptor is a ligand-operated molecular chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulating calcium signaling and cell survival.
-
Chemical Name: 1-[2-(2-Bromophenoxy)ethyl]piperidine[1]
-
Molecular Mechanism: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Asp126 in the σ1R binding pocket, while the bromophenoxy moiety occupies the primary hydrophobic pocket formed by Val162, Leu105, and Tyr103.
-
Key Utility: The bulky bromine atom at the ortho position serves as a steric probe. Unlike smaller substituents (e.g., fluorine), the bromine atom restricts rotational freedom, allowing researchers to probe the spatial tolerance of the receptor's hydrophobic cleft.
Solubility & Handling
-
Lipophilicity (LogP): ~3.8 (Predicted). High lipophilicity requires careful handling to prevent non-specific binding to plasticware.
-
Stock Preparation: Dissolve in 100% DMSO to 10 mM.
-
Working Solution: Dilute in assay buffer. Ensure final DMSO concentration in the assay well is <1% to avoid receptor denaturation.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (
Materials
-
Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1R.
-
Radioligand:
-Pentazocine (Specific Activity ~30-60 Ci/mmol). -
Test Ligand: 2-BPEP (10 concentrations, range
M to M). -
Non-Specific Binding (NSB) Control: Haloperidol (10 µM).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology
Step 1: Membrane Preparation
-
Thaw membrane aliquots on ice.
-
Resuspend in 50 mM Tris-HCl (pH 7.4) using a Polytron homogenizer (5-second burst).
-
Adjust protein concentration to 200–400 µg/mL (approx. 20–40 µg per well).
-
Expert Insight: High protein concentration can lead to "ligand depletion" (where >10% of radioligand binds), invalidating the Free Ligand assumption. Keep bound radioligand <10% of total added.
-
Step 2: Assay Assembly (96-well format) Prepare the reaction mix in polypropylene plates (Total Volume: 200 µL):
| Component | Volume | Concentration (Final) | Role |
| Assay Buffer | 100 µL | N/A | Solvent |
| Test Ligand (2-BPEP) | 25 µL | Variable ( | Competitor |
| Radioligand | 25 µL | ~3–5 nM ( | Tracer |
| Membrane Susp. | 50 µL | 20–40 µg protein | Receptor Source |
-
NSB Wells: Replace 2-BPEP with 10 µM Haloperidol.
-
Total Binding Wells: Replace 2-BPEP with Assay Buffer.
Step 3: Incubation
-
Incubate plates for 120 minutes at 37°C .
-
Causality: σ1R kinetics are slow; equilibrium must be reached. 37°C is required because σ1R dynamics (oligomerization) are temperature-sensitive.
-
Step 4: Filtration & Washing
-
Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.
-
Critical Step: 2-BPEP is lipophilic and will stick to the glass fibers. PEI reduces this non-specific binding (positive charge repulsion).
-
-
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash 3x with ice-cold 10 mM Tris-HCl buffer.
-
Note: Ice-cold buffer prevents dissociation of the bound ligand-receptor complex during the wash.
-
Step 5: Scintillation Counting
-
Transfer filters to vials or add cocktail to filter mats.
-
Count for 1 minute per well in a liquid scintillation counter.
Workflow Visualization
The following diagram illustrates the logical flow of the competitive binding assay, highlighting critical decision points for quality control.
Figure 1: Workflow for 2-BPEP Competitive Binding Assay. Note the critical PEI-soaking step to mitigate lipophilic non-specific binding.
Data Analysis & Interpretation
Calculating and
Raw data (Counts Per Minute - CPM) must be converted to specific binding:
Plot Specific Binding (% of Control) vs. Log[2-BPEP] using non-linear regression (One-site competition model).
The Cheng-Prusoff Equation:
To derive the true affinity constant (
- : Concentration of 2-BPEP inhibiting 50% of specific radioligand binding.
- : Concentration of free radioligand used (e.g., 5 nM).[3]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Results
Self-Validation Check: If the Hill Slope is significantly different from -1.0 (e.g., -0.5 or -1.5), suspect negative cooperativity, multiple binding sites (e.g., σ2 cross-reactivity), or incomplete equilibration.
Mechanistic Context: Sigma-1 Receptor Signaling
Understanding why we measure binding is crucial. 2-BPEP, upon binding, modulates the chaperone activity of σ1R.
Figure 2: Putative mechanism of action. Binding of 2-BPEP triggers dissociation of σ1R from BiP, allowing σ1R to chaperone IP3R at the MAM.
References
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[6] Current Protocols in Pharmacology, 71, 1.34.1–1.34.[6]21.
-
Berardi, F., et al. (2004). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual grounding for phenoxyalkylpiperidine pharmacophore).
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. (Structural basis for hydrophobic pocket binding).
-
Eurofins Discovery. Sigma-1 Receptor Binding Assay Protocol. (Industry standard reference for incubation/buffer conditions).
Sources
- 1. chemscene.com [chemscene.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 1-[2-(2-Bromophenoxy)ethyl]piperidine in Animal Models of Neuropathic Pain
Introduction: Rationale for Investigating 1-[2-(2-Bromophenoxy)ethyl]piperidine in Neuropathic Pain
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous centrally acting agents.[2] The compound 1-[2-(2-Bromophenoxy)ethyl]piperidine (referred to herein as Cmpd-X for brevity) is a novel chemical entity with structural similarities to molecules known to interact with key modulators of neuronal excitability.
A promising target for therapeutic intervention in neuropathic pain is the Sigma-1 Receptor (S1R).[3] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which plays a crucial role in regulating cellular excitability and plasticity.[4] S1R is highly expressed in regions of the central and peripheral nervous systems integral to pain processing, including the dorsal root ganglia and the dorsal horn of the spinal cord.[1][3] Both S1R antagonists and agonists have demonstrated efficacy in preclinical models of neuropathic pain, suggesting a complex modulatory role.[5][6] S1R interacts with multiple ion channels, such as the NMDA receptor, and G-protein coupled receptors, thereby influencing neuronal sensitization, a key mechanism underlying neuropathic pain.[3]
This guide provides a comprehensive framework for the in vivo administration of Cmpd-X in a rat model of peripheral nerve injury to evaluate its potential as a novel analgesic. It details the rationale for experimental design, step-by-step protocols for vehicle formulation, surgical induction of neuropathic pain, and behavioral assessment of therapeutic efficacy.
Physicochemical Properties and Vehicle Selection
Challenge: 1-[2-(2-Bromophenoxy)ethyl]piperidine, with its bromophenyl and piperidine moieties, is predicted to be hydrophobic, posing a challenge for aqueous solubility and systemic delivery in vivo.
Solution: A multi-component vehicle system is required to ensure solubility and bioavailability for intraperitoneal (i.p.) administration. The following formulation is recommended based on its common use for delivering hydrophobic compounds to the central nervous system.[7][8]
Recommended Vehicle Formulation:
| Component | Percentage (v/v) | Purpose |
| Dimethyl Sulfoxide (DMSO) | 10% | Primary solvent for hydrophobic compounds.[7] |
| Polyethylene Glycol 400 (PEG-400) | 40% | Co-solvent and viscosity enhancer, improves solubility.[8] |
| Saline (0.9% NaCl) | 50% | Aqueous base, ensures isotonicity.[7] |
Protocol 1: Preparation of Dosing Solution
-
Initial Dissolution: In a sterile microcentrifuge tube, dissolve the required amount of Cmpd-X powder in 100% DMSO to create a concentrated stock solution. For example, to prepare a final dosing solution of 10 mg/mL, create a 100 mg/mL stock in DMSO.
-
Sonication: Briefly sonicate the stock solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Addition of Co-solvent: Add the appropriate volume of PEG-400 to the DMSO stock and vortex thoroughly. Following the example, add 400 µL of PEG-400 to 100 µL of the 100 mg/mL DMSO stock.
-
Final Dilution: Slowly add the sterile saline to the DMSO/PEG-400 mixture while continuously vortexing to prevent precipitation. To complete the 1 mL volume, add 500 µL of saline.
-
Final Check: The final solution should be clear and free of any precipitate. Prepare fresh on the day of the experiment.
-
Vehicle Control: For the control group, prepare an identical vehicle solution without the Cmpd-X. It is critical that the vehicle control is administered to a separate cohort of animals to account for any behavioral effects of the vehicle itself.[8]
Animal Model: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used and robust model of peripheral neuropathic pain that mimics symptoms of human nerve injury.[9][10] The procedure involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[10] This results in a long-lasting and measurable hypersensitivity in the paw region innervated by the spared sural nerve.[11]
Protocol 2: Spared Nerve Injury (SNI) Surgery in Rats
-
Animals: Adult male Sprague Dawley rats (200-250g) are recommended.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol and povidone-iodine.
-
Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection:
-
Carefully isolate the common peroneal and tibial nerves, ensuring not to stretch or damage the adjacent sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.
-
Transect the two nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
-
Closure: Suture the muscle layer with 5-0 absorbable sutures and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine) and allow the animals to recover on a heating pad. House animals individually to prevent interference with the surgical site. Monitor for signs of infection.
-
Sham Surgery: For the sham control group, perform the same surgical procedure, exposing the sciatic nerve and its branches, but without any ligation or transection.
Experimental Design and Dosing Regimen
A dose-response study is essential to characterize the analgesic potential of Cmpd-X. Based on effective doses of other piperidine derivatives in rodent pain models, an initial exploratory range is proposed.[12][13][14]
Experimental Groups:
| Group | Treatment | Dose (mg/kg, i.p.) | Purpose |
| 1 | Sham + Vehicle | N/A | Assesses baseline pain responses in uninjured animals. |
| 2 | SNI + Vehicle | N/A | Establishes the level of neuropathic pain induced by the surgery. |
| 3 | SNI + Cmpd-X | 10 | Low dose to determine the threshold of efficacy. |
| 4 | SNI + Cmpd-X | 30 | Mid-range dose. |
| 5 | SNI + Cmpd-X | 100 | High dose to assess maximal effect and potential side effects. |
| 6 | SNI + Positive Control | (e.g., Gabapentin 100 mg/kg) | Validates the assay's ability to detect an analgesic effect. |
Administration Timeline:
-
Baseline Testing: Conduct behavioral testing 1-3 days before surgery to establish individual baseline responses.
-
Post-SNI Development: Allow 7-14 days for the neuropathic pain phenotype to fully develop and stabilize.
-
Drug Administration: Administer a single intraperitoneal injection of the assigned treatment.
-
Post-Dose Testing: Conduct behavioral assessments at multiple time points post-injection (e.g., 30, 60, 120, and 240 minutes) to capture the time course of the drug's effect.
Caption: Experimental workflow for in vivo testing of Cmpd-X.
Behavioral Assessment Protocols
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. It is assessed using calibrated von Frey filaments.[15][16]
-
Habituation: Place the rats in individual transparent chambers on an elevated wire mesh floor for at least 30 minutes before testing to allow for acclimation.[15]
-
Filament Application: Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the area innervated by the spared sural nerve).[10]
-
Stimulation: Apply the filament perpendicularly to the paw with sufficient force to cause a slight buckling and hold for 6-8 seconds.[16]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method. Briefly, if a response occurs, a weaker filament is used next. If no response occurs, a stronger filament is used.[16]
-
Data Analysis: The 50% withdrawal threshold in grams is calculated from the pattern of responses. A significant increase in the withdrawal threshold in the Cmpd-X treated groups compared to the vehicle group indicates an anti-allodynic effect.
Protocol 4: Assessment of Thermal Hyperalgesia (Hot Plate Test)
Thermal hyperalgesia, an increased sensitivity to noxious heat, is another common symptom. The hot plate test measures the latency to a nociceptive response.[17][18]
-
Apparatus: Use a hot plate apparatus set to a constant, noxious temperature (e.g., 52-55°C).[17]
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes prior to the test.[17]
-
Procedure: Place the rat on the heated surface and immediately start a timer.
-
Response: Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.[18]
-
Measurement: Record the latency (in seconds) to the first clear nocifensive response.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it is removed from the plate, and the cut-off time is recorded as its latency.[17]
-
Data Analysis: A significant increase in paw withdrawal latency in the Cmpd-X treated groups compared to the vehicle group indicates an anti-hyperalgesic effect.
Mechanism of Action: The Role of the Sigma-1 Receptor
The analgesic effects of Cmpd-X, should they be observed, are hypothesized to be mediated through its interaction with the S1R. Upon binding of a ligand like Cmpd-X, the S1R can dissociate from its binding partner BiP at the endoplasmic reticulum and translocate to interact with various client proteins, including ion channels at the plasma membrane.[3] This interaction can modulate neuronal excitability and attenuate the central sensitization processes that maintain neuropathic pain.[11]
Caption: Hypothesized signaling pathway for Cmpd-X via the Sigma-1 Receptor.
Trustworthiness and Self-Validation
The integrity of these protocols is ensured by the inclusion of critical control groups:
-
Sham Group: Differentiates the effects of surgery from the effects of nerve injury itself.
-
Vehicle Group: Isolates the pharmacological effect of Cmpd-X from any behavioral changes caused by the injection or the vehicle solution.
-
Positive Control Group: Confirms that the experimental models and assays are sensitive enough to detect a known analgesic compound, thereby validating any negative results for Cmpd-X.
Consistent, statistically significant differences between the SNI-Vehicle group and the SNI-Cmpd-X groups, in the context of a validated positive control, would provide strong evidence for the analgesic efficacy of the test compound.
References
-
Gris, G., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology. Available at: [Link]
-
Gris, G., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. PubMed Central. Available at: [Link]
-
Jagielska, J., et al. (2024). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Open Exploration Publishing. Available at: [Link]
-
Chen, Y., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ResearchGate. Available at: [Link]
-
Mancini, J., et al. (2024). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Open Exploration. Available at: [Link]
-
Lee, J., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. Available at: [Link]
-
He, L., et al. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Stark, T., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Sánchez-Fernández, C., et al. (2014). Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. PubMed Central. Available at: [Link]
-
Richner, M., et al. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. PubMed Central. Available at: [Link]
-
Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]
-
Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol. Available at: [Link]
-
N/A. (2021). Thermal hyperalgesia test in adult rodents. Protocols.io. Available at: [Link]
-
N/A. (n.d.). Drug delivery to the central nervous system. PubMed Central. Available at: [Link]
-
Balderas López, J. L., et al. (2022). Antiallodynic Effect of Piperine in Neuropathic Rats. ResearchGate. Available at: [Link]
-
N/A. (n.d.). How to conduct Von Frey Test? BioMed. Available at: [Link]
-
N/A. (n.d.). Rodent Hot/Cold Plate Pain Assay. Maze Engineers. Available at: [Link]
-
N/A. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home. Available at: [Link]
- N/A. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
-
N/A. (n.d.). Targeted Drug Delivery to the Central Nervous System Using Extracellular Vesicles. MDPI. Available at: [Link]
-
Mohammadi, H., et al. (2021). Piperine relieves neuropathic pain induced by paclitaxel in mice. PubMed. Available at: [Link]
-
Salguerio-Macho, M., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]
-
Ghorab, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]
-
N/A. (n.d.). Hot plate test. Panlab. Available at: [Link]
-
Mohammadi, H., et al. (2021). Piperine relieves neuropathic pain induced by paclitaxel in mice. Acta Neurobiologiae Experimentalis. Available at: [Link]
-
N/A. (n.d.). Spared Nerve Injury (SNI) Model. Creative Bioarray. Available at: [Link]
-
N/A. (n.d.). Electronic Von Frey for Evaluating Mechanical Allodynia. Harvard Apparatus. Available at: [Link]
-
Balderas López, J. L., et al. (2018). Antiallodynic Effect of Piperine in Neuropathic Rats. ResearchGate. Available at: [Link]
-
N/A. (n.d.). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. ResearchGate. Available at: [Link]
-
N/A. (n.d.). Thermal hyperalgesia by hot plate test in rats subjected to NP. ResearchGate. Available at: [Link]
-
He, L., et al. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. IASP. Available at: [Link]
-
Various Authors. (2020). Which vehicle is suitable for highly hydrophobic substance? ResearchGate. Available at: [Link]
-
Richner, M., et al. (2022). Spared Nerve Injury Model: Induced Mechanical Allodynia In Mice l Protocol Preview. JoVE. Available at: [Link]
-
Fujimoto, M., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]
- 10. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ane.pl [ane.pl]
- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Hot plate test [panlab.com]
Formulation of 1-[2-(2-Bromophenoxy)ethyl]piperidine for experimental use
Application Note: Formulation Strategies for 1-[2-(2-Bromophenoxy)ethyl]piperidine in Preclinical Research
Executive Summary
This guide details the formulation and preparation of 1-[2-(2-Bromophenoxy)ethyl]piperidine (CAS 864424-01-1), a lipophilic basic amine often utilized as a chemical probe or intermediate in CNS and medicinal chemistry research.[1] Due to the presence of the basic piperidine moiety (pKa ~9–10) and the lipophilic bromophenyl ether tail, this compound presents specific solubility challenges typical of Class II compounds in the Biopharmaceutics Classification System (BCS).[1] This document provides validated protocols for preparing stable, biocompatible vehicles for in vitro and in vivo (IP/IV/PO) administration, ensuring scientific rigor and reproducibility.
Physicochemical Profile & Challenges
Before formulation, the researcher must understand the compound's behavior in solution.[1]
| Property | Value (Estimated) | Implications for Formulation |
| Molecular Weight | 284.19 g/mol | Small molecule; rapid permeation likely.[1] |
| LogP (Lipophilicity) | ~3.5 – 4.2 | Poor water solubility in free base form; requires organic co-solvents or complexation.[1] |
| pKa (Basic Nitrogen) | ~9.8 (Piperidine) | Highly ionized at physiological pH.[1] Salt formation (e.g., HCl) is critical for aqueous solubility.[1] |
| Appearance | Oil or Low-melting Solid | Weighing errors possible; volumetric handling of stock solutions recommended.[1] |
Key Formulation Challenge: The free base form of 1-[2-(2-Bromophenoxy)ethyl]piperidine is practically insoluble in neutral water.[1] While the protonated species (at pH < 7) is more soluble, the "common ion effect" in saline (Cl⁻ ions) can cause hydrochloride salts to precipitate unexpectedly.[1]
Pre-Formulation Decision Matrix
The following logic gate determines the optimal vehicle based on the required concentration and route of administration.
Caption: Decision tree for selecting the optimal vehicle based on compound form and required concentration.
Detailed Experimental Protocols
Protocol 1: Conversion of Free Base to Hydrochloride Salt
Use this if you possess the oil/free base and need a water-soluble solid.[1]
Reagents:
-
1-[2-(2-Bromophenoxy)ethyl]piperidine (Free Base)[1]
-
Diethyl Ether or Ethyl Acetate (anhydrous)[1]
-
2M HCl in Diethyl Ether (commercial solution)[1]
Procedure:
-
Dissolve 500 mg of the free base in 5 mL of anhydrous diethyl ether.
-
Place the vial on ice to cool to 0–4°C.
-
Dropwise add 1.1 equivalents of 2M HCl in ether while stirring.
-
A white precipitate (the HCl salt) should form immediately.[1]
-
Centrifuge or filter the solid, wash with cold ether (2x), and dry under vacuum for 24 hours.
-
Verification: Check melting point (sharpening indicates purity) and solubility in water.
Protocol 2: "Gold Standard" Cyclodextrin Formulation (IV/IP/PO)
Recommended for biological testing to minimize solvent toxicity and irritation.[1]
Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic bromophenyl ring, shielding it from water while the hydrophilic exterior ensures solubility.[1]
Materials:
-
Compound (HCl salt preferred)[1]
-
HP-β-CD (Pharma Grade)[1]
-
Sterile Water for Injection[1]
-
0.1N NaOH and 0.1N HCl for pH adjustment[1]
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[1] (e.g., 2g cyclodextrin in 10 mL water).[1] Filter through a 0.22 µm PES filter.[1]
-
Weighing: Weigh the required amount of 1-[2-(2-Bromophenoxy)ethyl]piperidine HCl.
-
Mixing: Add the solid compound to the 20% HP-β-CD vehicle.
-
Sonication: Sonicate at 40°C for 20–30 minutes. The solution should become clear.
-
Osmolarity Check: This vehicle is approximately isotonic.[1]
-
Sterilization: Filter sterilize (0.22 µm) before injection.
Protocol 3: Co-Solvent System (DMSO/PEG)
Use for acute, high-dose experiments where cyclodextrins are unavailable.[1]
Vehicle Composition: 5% DMSO / 40% PEG300 / 55% Saline.[1]
Step-by-Step:
-
Dissolve compound completely in 100% DMSO (Volume = 5% of final total).
-
Add PEG300 (Volume = 40% of final total) and vortex.[1] The solution will warm slightly; ensure it is clear.[1]
-
Slowly add warm (37°C) Saline (Volume = 55% of final total) while vortexing vigorously.
-
pH Adjustment: Check pH. If < 3.0, buffer carefully to pH 4–5 with dilute NaOH.[1] Do not exceed pH 6.5 , or the free base will precipitate.[1]
Quality Control & Stability
| Parameter | Acceptance Criteria | Method |
| Visual Appearance | Clear, colorless solution; no particulates.[1] | Visual Inspection against black/white background.[1] |
| pH | 4.5 – 6.0 (IV/IP); 3.0 – 7.0 (PO) | Micro-pH probe.[1] |
| Stability (RT) | Use within 4 hours (Co-solvent) | HPLC or visual check for precipitation.[1] |
| Stability (4°C) | 1 week (Cyclodextrin formulations) | Store protected from light. |
In Vivo Administration Guidelines
When administering piperidine derivatives, tissue irritation is a primary concern due to the basic nature of the compound.[1]
-
Intravenous (IV):
-
Max Volume: 5 mL/kg (bolus).
-
Rate: Slow injection (over 30s) to prevent acute histamine release or bradycardia.
-
Preferred Vehicle: 20% HP-β-CD (Protocol 2).[1]
-
-
Intraperitoneal (IP):
-
Oral (PO):
Mechanistic Workflow: Solubility & Bioavailability
The following diagram illustrates the mechanistic pathway of the formulated compound entering the systemic circulation.
Caption: Mechanistic pathway of the piperidine derivative from formulation to target tissue.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
ChemScene. (n.d.).[1] Product Data: 1-[2-(2-Bromophenoxy)ethyl]piperidine (CAS 864424-01-1).[1][2] Retrieved October 2023.[1] Link
-
Li, P., & Zhao, L. (2016).[1] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(1), 44-65.[1] Link
-
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability Optimization for 1-[2-(2-Bromophenoxy)ethyl]piperidine
Status: Operational Subject: Technical Guide for Stability & Handling (CAS: 864424-01-1) Target Audience: Medicinal Chemists, Analytical Scientists, Pharmacology Leads[1]
Executive Technical Brief
1-[2-(2-Bromophenoxy)ethyl]piperidine is a bifunctional pharmacophore often used as a building block in CNS-active ligand synthesis (similar to 5-HT receptor antagonists).[1] Its chemical structure presents a "dual-threat" stability profile:
-
The Piperidine Nitrogen (Tertiary Amine): Highly susceptible to oxidative degradation (N-oxide formation) via atmospheric oxygen or solvent-based peroxides.[1]
-
The Aryl Bromide: Vulnerable to photolytic homolytic cleavage (debromination) under UV/Vis light, leading to radical species and polymerization.
This guide provides self-validating protocols to mitigate these specific degradation pathways.
Module 1: Critical Degradation Pathways & Diagnostics
Understanding the mechanism of failure is the first step in prevention. The diagram below maps the two primary instability vectors you must control.
Degradation Pathway Visualization
Figure 1: Mechanistic map showing the divergent degradation pathways: Photolytic debromination (red) and N-oxidation (green).
Module 2: Solution Preparation & Solvent Selection
Core Principle: The stability of the solution is dictated by the solvent's purity and the protonation state of the nitrogen.
Solvent Compatibility Matrix
| Solvent System | Stability Risk | Technical Recommendation |
| THF / Ethers | CRITICAL | Avoid. Ethers form peroxides over time, which rapidly oxidize the piperidine nitrogen to N-oxides [1].[1] |
| DMSO | Moderate | Acceptable for short-term stock.[1] DMSO is hygroscopic; water uptake can accelerate hydrolysis or solubility changes.[1] |
| Methanol/Ethanol | High | Preferred. Excellent solubility.[1] Must be degassed to remove dissolved oxygen.[1] |
| Aqueous Buffer (pH < 5) | Optimal | Protonating the nitrogen (forming the salt) removes the lone pair's electron density, rendering it immune to oxidation. |
Protocol: Creating a Stable Stock Solution (10 mM)
Objective: Create a solution resistant to both oxidation and photolysis.
-
Glassware Preparation: Use Amber Glass vials (silanized preferred) to block UV radiation.[1]
-
Solvent Degassing:
-
Dissolution:
-
Add the degassed solvent.
-
Crucial Step (Acidification): Add 1.1 equivalents of HCl or HBr (if compatible with downstream assay).
-
Why? Converting the free base to the hydrochloride salt locks the nitrogen lone pair, preventing N-oxide formation [3].
-
Inerting: Overlay the headspace with Argon gas before sealing the cap.
Module 3: Troubleshooting Guide (FAQ)
Q1: My solution turned yellow after 2 days on the benchtop. What happened?
Diagnosis: Photolytic Liberation of Bromine.
-
Mechanism: Exposure to ambient fluorescent light (which emits UV) caused the cleavage of the C-Br bond. The yellow color often indicates the formation of radical byproducts or trace elemental bromine/bromine radical recombination.
-
Correction: Discard the solution. Future solutions must be wrapped in aluminum foil or stored in amber glass.[1]
Q2: LC-MS shows a new peak with Mass (M+16).[1] Is this an impurity?
Diagnosis: N-Oxide Formation. [1]
-
Mechanism: The piperidine nitrogen has been oxidized.[3] This is common if the solvent contained trace peroxides (common in aged THF) or if the headspace was not inerted.
-
Correction: Check your solvent quality. Use a peroxide test strip on your solvent source.[1] If positive, use fresh solvent. Ensure the nitrogen is protonated (acidified) in future stocks.
Q3: Can I sonicate the solution to speed up dissolution?
Diagnosis: Proceed with Caution.
-
Risk: Sonication generates heat and can create cavitation bubbles that locally generate high temperatures and reactive radical species, potentially accelerating debromination.
-
Protocol: Sonicate only in short bursts (10-15 seconds) using an ice bath to keep the temperature low.
Q4: Why is the compound precipitating out of my aqueous buffer?
Diagnosis: pH-Dependent Solubility. [1]
-
Mechanism: The molecule is lipophilic. At neutral or basic pH (pH > 7), the piperidine exists as a free base, which has poor water solubility.
-
Correction: Lower the pH to < 6.0 to ensure the amine is protonated (ionized), which drastically increases aqueous solubility.
Module 4: Storage Standards
To ensure long-term integrity (>6 months), adhere to the "3-D Rule" :
-
Dark: Absolute exclusion of light.[1]
-
Dry: Store under desiccant; moisture promotes hydrolysis and salt clumping.[1]
-
Deep Freeze: Store at -20°C or -80°C to kinetically inhibit all degradation reactions.
Self-Validating Check: Before using a stored stock solution, perform a visual check. If the clear solution has turned yellow/orange or has visible particulate, run a quick LC-MS.[1]
-
Pass: Single peak at expected MW.
-
Fail: Presence of M-79 (Debrominated) or M+16 (N-Oxide) peaks.[1]
References
-
BenchChem. (2025).[1][3] Degradation pathways of piperidine derivatives and prevention.[3] Retrieved from
-
University of Texas. (2024). Thermal degradation and oxidation of aqueous piperazine and piperidine derivatives. Retrieved from
-
LibreTexts Chemistry. (2021).[1] Oxidation of Amines: Protection Strategies.[4] Retrieved from
-
National Institutes of Health (NIH). (2024). Photostability of Aryl Bromides in Solution. Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-(2-Bromophenyl)piperazine derivatives.[1] Retrieved from [1]
Sources
Technical Support Center: Quality Assurance for 1-[2-(2-Bromophenoxy)ethyl]piperidine
Product Code: BPEP-001 CAS: 864424-01-1 Chemical Class: Tertiary Amine / Aryl Ether
Introduction: Managing Variability in High-Value Intermediates
Welcome to the Technical Support Center. This guide addresses the specific batch-to-batch inconsistencies researchers encounter with 1-[2-(2-Bromophenoxy)ethyl]piperidine . As a tertiary amine linked to an ortho-brominated phenoxy ring, this molecule presents a unique "instability triad": hygroscopicity (in salt form) , oxidative sensitivity (N-oxide formation) , and chromatographic tailing .
This guide moves beyond basic datasheets to explain why your batch might be behaving differently and how to standardize your downstream protocols.
Module 1: Critical Quality Attributes (CQA) & Troubleshooting
Issue 1: "My reaction yield is inconsistent, even though I use the same molar equivalents."
Diagnosis: Effective Molecular Weight Shift due to Hygroscopicity. Most commercial batches are supplied as the Hydrochloride (HCl) salt to improve stability. However, tertiary amine salts are notoriously hygroscopic. A batch stored for 6 months may have absorbed 2–5% water by weight, altering the effective molecular weight. If you calculate stoichiometry based on the anhydrous MW (320.65 g/mol for HCl salt), you are under-loading the reagent.
Corrective Action:
-
Do not rely on the label MW.
-
Perform a Water Content Check (Karl Fischer): If water >1%, adjust your mass loading.
-
Switch to Titration: For critical GMP steps, determine the Assay (on anhydrous basis) using potentiometric titration with Silver Nitrate (AgNO₃) to quantify the chloride counter-ion.
Issue 2: "The batch has turned from white to yellow/brown."
Diagnosis: Oxidative Degradation (N-Oxide or Quinone Formation).
-
Mechanism A (N-Oxidation): The piperidine nitrogen is electron-rich. Exposure to air (oxygen) creates the N-oxide impurity. This is often accelerated by trace metal impurities.
-
Mechanism B (Phenol Oxidation): If the synthesis contained residual 2-bromophenol, it oxidizes rapidly to colored quinones, turning the entire batch yellow even at ppm levels.
Corrective Action:
-
Purification: Recrystallize from Isopropanol/Ether. If the color persists, pass a solution (DCM) through a short pad of basic alumina to remove phenolic impurities.
-
Storage: Store under Argon at -20°C.
Issue 3: "HPLC shows severe tailing and I cannot resolve the 0.1% impurity."
Diagnosis: Silanol Interaction. The basic piperidine nitrogen interacts strongly with residual silanol groups on standard C18 silica columns, causing peak broadening that masks impurities.
Corrective Action:
-
Mobile Phase Modifier: You must use an amine modifier. Add 0.1% Triethylamine (TEA) or 0.05% Trifluoroacetic acid (TFA) to your aqueous mobile phase.
-
Column Selection: Switch to a "Base-Deactivated" (BDS) or high-pH stable hybrid column (e.g., XBridge C18).
Module 2: Visualizing the Variability
Diagram 1: The Troubleshooting Logic Tree
Use this decision matrix to diagnose batch issues before starting your synthesis.
Caption: Logic flow for diagnosing physical and chemical inconsistencies in piperidine ether batches.
Module 3: Advanced Analytical Protocols
Protocol A: High-Resolution HPLC Method
Purpose: To resolve the N-oxide impurity and unreacted 2-bromophenol.
| Parameter | Specification | Rationale |
| Column | C18 Hybrid (e.g., XBridge or Gemini), 150 x 4.6mm, 3.5µm | Hybrid particles resist high pH degradation. |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 9.5) | High pH suppresses protonation of piperidine, reducing tailing. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 10% B to 90% B over 15 min | Elutes polar N-oxides early; lipophilic bromophenol late. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 215 nm & 254 nm | 215 nm for the piperidine ring; 254 nm for the aromatic bromide. |
Protocol B: Handling & Storage Standard
Purpose: To prevent "Batch Aging" effects.
-
Upon Receipt: Aliquot the bulk bottle into single-use glass vials under Nitrogen or Argon.
-
Sealing: Use Parafilm® over the cap or store in a desiccator.
-
Re-Testing: If the container has been opened >3 times, re-run the Loss on Drying (LOD) test before use.
Module 4: Impurity Origin & Control
Understanding where impurities come from allows you to predict their impact on your specific reaction (e.g., Buchwald-Hartwig coupling vs. Alkylation).
Diagram 2: Synthesis & Degradation Pathways
Caption: Chemical origin of common impurities. Note that 'Vinyl Piperidine' forms if the reaction temperature is too high during synthesis.
References
-
Valiappan, K. M., et al. (2020). Chromatographic separation of amine impurities: Strategies for basic compounds. Journal of Pharmaceutical and Biomedical Analysis.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Impurity Identification).
-
European Pharmacopoeia (Ph.[1] Eur.) . General Text 2.5.12: Water: Semi-Micro Determination (Karl Fischer). (Standard for hygroscopicity testing).
-
PubChem Compound Summary. (2024). 1-[2-(2-Bromophenoxy)ethyl]piperidine (CID 11533224). National Center for Biotechnology Information.
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Discusses hygroscopicity of HCl salts).
Sources
Enhancing the selectivity of 1-[2-(2-Bromophenoxy)ethyl]piperidine for its target
Status: Operational
Ticket ID: SIGMA-OPT-2024
Subject: Enhancing Selectivity and Potency for Sigma-1 Receptor (
System Overview
You are currently working with 1-[2-(2-Bromophenoxy)ethyl]piperidine , a canonical pharmacophore for the Sigma-1 Receptor (
While the ortho-bromine substitution provides steric bulk that discourages binding to monoamine transporters (DAT/SERT), this scaffold often suffers from "promiscuity," particularly regarding the Sigma-2 receptor (
Module 1: Structural Optimization (SAR) Troubleshooting
User Issue: "My compound shows <10-fold selectivity for
Root Cause Analysis:
The basic piperidine ring in your structure is highly flexible.[1][2] The
Technical Solution: The "Bulk-Tolerance" Strategy
To enhance selectivity, you must exploit the larger hydrophobic pocket of
Protocol: Derivatization Workflow
-
Step A (Methylation): Introduce a methyl group at the 4-position of the piperidine ring.[1][2]
-
Step B (Linker Rigidification): If selectivity remains low, replace the ethyl linker with a propyl linker or introduce a double bond (trans-alkene).[1][2]
Visualization: SAR Decision Tree
Caption: Decision logic for modifying the piperidine scaffold to exploit the steric constraints of the
Module 2: Binding Assay Troubleshooting
User Issue: "I am seeing high Non-Specific Binding (NSB) in my radioligand assays, making
Root Cause Analysis: 1-[2-(2-Bromophenoxy)ethyl]piperidine is highly lipophilic (calculated LogP ~3.3 - 4.0).[1][2] The molecule adheres to the glass fiber filters and plasticware, mimicking receptor binding.[1][2] This is a classic artifact in sigma receptor pharmacology.[2]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| High Filter Counts (NSB) | Ligand sticking to GF/B filters. | Pre-soak filters in 0.5% Polyethyleneimine (PEI) for >1 hour.[1][2] This neutralizes the negative charge of the glass fiber, repelling the cationic amine of your ligand.[1][2] |
| Depletion of Free Ligand | Ligand sticking to tube walls.[2] | Use silanized glass tubes or low-binding polypropylene.[1][2] Avoid standard polystyrene.[2] |
| Inconsistent | Incomplete equilibrium. | Sigma ligands have slow off-rates.[1][2] Increase incubation time to 120-150 minutes at 37°C (vs. standard 60 min). |
Validation Protocol: The "Linearity Check"
Before trusting your
-
Run the assay with protein concentrations ranging from 10
g to 100 g.[1][2] -
Plot Total Binding vs. Protein Concentration.[2]
-
Pass Criteria: The plot must be linear and intercept the origin. If it plateaus early, your ligand is depleting (sticking to walls), not the receptor.[1][2]
Module 3: Functional Characterization (Agonist vs. Antagonist)
User Issue: "The molecule binds with high affinity (
Root Cause Analysis:
The
Experimental Workflow: The Calcium Mobilization Assay To determine if your molecule is an Agonist or Antagonist:
-
Cell Line: CHO cells overexpressing
R.[2] -
Stimulus: Bradykinin (induces ER calcium release via IP3R).[1][2]
-
Logic:
Visualization: Mechanism of Action Verification [1][2]
Caption: Functional validation pathway.
References
-
Matsumoto, R. R., et al. (2008).[1][2][4] "Characterization of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927)." European Journal of Pharmacology.
-
Glennon, R. A. (2005).[1][2] "Pharmacological implications of the sigma receptor." Journal of Pharmacology and Experimental Therapeutics.
-
Berardi, F., et al. (2009).[1][2] "Novel 4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine Derivatives as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry.
-
Chu, U. B., & Ruoho, A. E. (2016).[1][2] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-[2-(2-Bromophenoxy)ethyl]piperidine
Welcome to the technical support center for the synthesis of 1-[2-(2-Bromophenoxy)ethyl]piperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important intermediate. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer robust troubleshooting advice to ensure a successful and scalable process.
Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy
This section addresses high-level strategic questions regarding the synthesis of 1-[2-(2-Bromophenoxy)ethyl]piperidine.
Q1: What is the most industrially viable synthetic route for 1-[2-(2-Bromophenoxy)ethyl]piperidine?
The most direct and widely adopted method is the Williamson ether synthesis .[1][2] This reaction forms the core ether linkage by coupling an alkoxide with an alkyl halide. For this specific target molecule, the reaction involves the nucleophilic substitution of a halide by the 2-bromophenoxide ion.
The reaction proceeds via an SN2 mechanism, where the oxygen anion of 2-bromophenol attacks the electrophilic carbon of an N-(2-haloethyl)piperidine, displacing the halide leaving group.[3]
Q2: What are the critical starting materials and their respective roles?
There are two primary synthons (reactive fragments) for this synthesis:
-
The Nucleophile Precursor: 2-Bromophenol. This provides the aryl portion of the target molecule. It is deprotonated by a base to form the reactive 2-bromophenoxide nucleophile.
-
The Electrophile: 1-(2-Chloroethyl)piperidine hydrochloride or its bromo-analogue.[4] This reagent provides the ethyl-piperidine side chain. It is a primary alkyl halide, which is ideal for minimizing competing elimination reactions.[5] The hydrochloride salt is often used as it is more stable and less toxic than the free base. The base used for the phenoxide formation will also neutralize the HCl salt to generate the reactive free base in situ.
Q3: Which factors are most critical to control during a scale-up campaign?
When moving from the bench to a pilot or production scale, the following parameters demand rigorous control:
-
Base Selection & Stoichiometry: The choice of base dictates reaction rate, temperature, and cost. Stronger bases like sodium hydride (NaH) are effective but pose safety challenges on a large scale. Weaker bases like potassium carbonate (K₂CO₃) are safer and cheaper but require higher temperatures or the use of a phase-transfer catalyst.[6]
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are excellent for this reaction as they effectively solvate the cation of the phenoxide without impeding the nucleophilicity of the oxygen anion.[3]
-
Temperature Control: The reaction is often exothermic, especially during base addition. Proper heat management is crucial to prevent runaway reactions and minimize the formation of elimination byproducts, which can be favored at elevated temperatures.[3]
-
Reagent Purity & Water Content: The presence of water will consume the base and reduce the yield. Anhydrous conditions are highly recommended, especially when using water-sensitive bases like NaH.[7]
Part 2: Detailed Experimental Protocol (Lab Scale)
This section provides a validated, step-by-step procedure for the synthesis of 1-[2-(2-Bromophenoxy)ethyl]piperidine using a robust and scalable method.
Reaction Scheme
Caption: General schematic for the Williamson ether synthesis route.
Reagent Table
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Amount | Role |
| 2-Bromophenol | 173.01 | 0.10 | 1.0 | 17.3 g | Nucleophile Precursor |
| 1-(2-Chloroethyl)piperidine HCl | 184.11 | 0.11 | 1.1 | 20.25 g | Electrophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.25 | 2.5 | 34.55 g | Base |
| Dimethylformamide (DMF), anhydrous | 73.09 | - | - | 175 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.[8]
-
Reagent Charging: Charge the flask with 2-bromophenol (17.3 g), potassium carbonate (34.55 g), and anhydrous DMF (175 mL).
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes.
-
Initial Stirring: Begin stirring the slurry at room temperature.
-
Addition of Electrophile: Add 1-(2-chloroethyl)piperidine hydrochloride (20.25 g) to the mixture in one portion.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature. The reaction progress can be monitored by TLC or HPLC. Typically, the reaction is complete within 4-8 hours.[3]
-
Work-up - Quenching & Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of cold water.
-
Extract the aqueous slurry with methyl tert-butyl ether (MTBE) or Toluene (3 x 150 mL).
-
Combine the organic layers.
-
-
Work-up - Acid/Base Purification:
-
Extract the combined organic layers with 1M hydrochloric acid (2 x 100 mL). The basic product will move into the aqueous layer, leaving non-basic impurities (like residual 2-bromophenol) in the organic phase.
-
Separate and combine the acidic aqueous layers.
-
Cool the aqueous layer in an ice bath and slowly add 50% NaOH solution until the pH is >12.
-
Extract the now basic aqueous layer with fresh MTBE or Toluene (3 x 100 mL).
-
-
Final Isolation:
-
Combine the final organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the product as an oil or low-melting solid. Further purification can be achieved by vacuum distillation if required.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Part 3: Troubleshooting Guide
This table outlines common issues, their probable causes, and scientifically grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion | 1. Insufficient Base: The base may be wet or of low quality. K₂CO₃ can be a slow base. 2. Low Reaction Temperature: The activation energy for the SN2 reaction is not being overcome. 3. Poor Solubility: Reagents may not be fully dissolved at the reaction temperature. | 1. Use fresh, anhydrous K₂CO₃. Consider a stronger base like NaOH with a phase-transfer catalyst (e.g., TBAB) or NaH in THF for lab scale.[3][7] 2. Increase the temperature to 100-110 °C, but monitor for impurity formation. 3. Ensure adequate solvent volume. If solids remain, consider a more potent solvent like DMSO, but be aware it can be harder to remove.[3] |
| Formation of Unknown Impurities | 1. Elimination Side Reaction: High temperatures can favor the E2 elimination of HCl from 1-(2-chloroethyl)piperidine to form 1-vinylpiperidine.[5] 2. C-Alkylation: The phenoxide is an ambident nucleophile and can alkylate on the aromatic ring, though this is less common.[3] 3. Thermal Decomposition: DMF can decompose at high temperatures in the presence of base. | 1. Lower the reaction temperature and extend the reaction time. Using 1-(2-bromoethyl)piperidine may allow for lower reaction temperatures. 2. This is often solvent and counter-ion dependent. Using a less polar solvent or a phase-transfer catalyst can sometimes improve O-alkylation selectivity. 3. Avoid excessive temperatures (>120 °C) when using DMF. Consider switching to an alternative solvent like acetonitrile or sulfolane. |
| Difficult Emulsions During Work-up | 1. Incomplete Reaction: Unreacted starting materials and partially soluble salts can act as surfactants. 2. Vigorous Shaking: Excessive agitation during extraction can create stable emulsions. | 1. Ensure the reaction has gone to completion. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Use gentle, swirling inversions for mixing instead of vigorous shaking. |
| Product is Dark/Discolored | 1. Air Oxidation: Phenols and phenoxides can be sensitive to air oxidation at high temperatures, forming colored quinone-like species. 2. Solvent Impurities: Impurities in the solvent (e.g., DMF) can degrade under basic conditions. | 1. Maintain a strict inert (nitrogen or argon) atmosphere throughout the reaction and work-up. 2. Use high-purity, anhydrous solvents. Consider a charcoal treatment of the final organic solution before concentration. |
Part 4: Mechanistic Insights & Scale-Up Considerations
SN2 Reaction Mechanism
The core of this synthesis is the bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.
Sources
1-[2-(2-Bromophenoxy)ethyl]piperidine quality control and purity analysis
Welcome to the technical support center for 1-[2-(2-Bromophenoxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on quality control, purity analysis, and troubleshooting for common experimental challenges. Our goal is to equip you with the expertise and validated methods necessary to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
General & Handling
Q1: What is 1-[2-(2-Bromophenoxy)ethyl]piperidine and what are its key properties?
A1: 1-[2-(2-Bromophenoxy)ethyl]piperidine (CAS No. 864424-01-1) is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol .[1] It is structurally characterized by a piperidine ring linked via an ethyl ether bridge to a 2-bromophenyl group. As a tertiary amine, it is basic in nature. Understanding its structure is crucial for selecting appropriate analytical methods, as the piperidine nitrogen can interact with acidic surfaces (like silica in chromatography columns) and the bromophenyl group provides a strong chromophore for UV detection. Standard commercial grades are typically available at ≥98% purity.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain its integrity, 1-[2-(2-Bromophenoxy)ethyl]piperidine should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[1] This minimizes degradation from atmospheric moisture and heat. For handling, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Analytical & Quality Control
Q3: Which analytical techniques are most suitable for purity determination and quantification?
A3: The two primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC-UV is the workhorse method for purity analysis and assay. Its advantages include high resolution, reproducibility, and the ability to analyze thermally unstable or non-volatile impurities. The aromatic ring in the molecule allows for sensitive detection by UV spectrophotometry.
-
GC-MS is an excellent orthogonal technique, meaning it separates compounds based on different principles than HPLC. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[3][4] Mass spectrometry provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
Q4: What are the potential impurities I should be aware of?
A4: Impurities can originate from the synthesis process or degradation. A thorough analysis should consider the synthetic route, which likely involves the reaction of 2-bromophenol with a piperidine-containing ethyl halide or a similar nucleophilic substitution.[5][6][7]
| Table 1: Potential Impurities in 1-[2-(2-Bromophenoxy)ethyl]piperidine | | :--- | :--- | :--- | | Impurity Type | Potential Compound Name | Likely Origin | | Starting Materials | 2-Bromophenol | Unreacted starting material. | | | Piperidine | Unreacted starting material or degradation.[] | | | 1-(2-Bromoethyl)piperidine hydrobromide | Unreacted intermediate.[5] | | Process-Related | 1,2-Bis(piperidin-1-yl)ethane | Dimerization side reaction. | | | 1-[2-(Phenoxy)ethyl]piperidine | Debromination of the starting material or product. | | | Positional Isomers (e.g., 3- or 4-bromophenoxy) | Impurities in the 2-bromophenol starting material. | | Degradation Products | N-Oxide of the parent compound | Oxidation of the piperidine nitrogen. | | | Hydrolysis products | Cleavage of the ether linkage under harsh pH conditions. |
Q5: How do I perform a stability study for this compound?
A5: A forced degradation or stress study is essential to understand the intrinsic stability of the molecule and to ensure your analytical method is "stability-indicating."[9] This involves subjecting the compound to harsh conditions to generate potential degradation products. The primary analytical method used to monitor these studies is a validated, stability-indicating HPLC method.
| Table 2: Protocol for Forced Degradation Study | | :--- | :--- | | Stress Condition | Typical Protocol | Potential Degradation Pathway | | Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. | Ether bond cleavage. | | Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. | Ether bond cleavage, potential elimination reactions. | | Oxidation | 3% H₂O₂ at room temperature for 24 hours. | N-oxidation of the piperidine ring.[9] | | Thermal Degradation | Solid sample at 80°C for 72 hours. | General decomposition. | | Photostability | Expose solution to UV light (e.g., 365 nm) and visible light as per ICH Q1B guidelines. | Isomerization or radical-mediated degradation.[9] |
After exposure, samples are neutralized (if necessary) and analyzed by HPLC to quantify the parent compound and profile any new impurity peaks that have formed.
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during analysis.
HPLC Analysis
Q: I am seeing poor peak shape (tailing or fronting) for my main compound peak in reverse-phase HPLC. What is the cause and how can I fix it?
A: This is a classic problem when analyzing basic compounds like 1-[2-(2-Bromophenoxy)ethyl]piperidine on standard silica-based C18 columns.
-
Causality: The basic piperidine nitrogen can interact ionically with residual acidic silanol groups on the silica surface of the column packing material. This secondary interaction, in addition to the primary hydrophobic interaction, causes the peak to tail.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for method development and validation.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Base-deactivated C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-[2-(2-Bromophenoxy)ethyl]piperidine.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution.
-
Dilute further to a working concentration of approximately 0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Analysis: Inject the sample and a reference standard of known purity. Calculate purity using the area percent method, and assay against the reference standard.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
GC-MS Analysis
Q: My compound seems to be degrading in the GC inlet, leading to low response and multiple peaks. What should I do?
A: Thermal degradation in the hot GC inlet is a common issue for compounds with sensitive functional groups.
-
Causality: The combination of high temperature (typically >250°C) and potentially active sites in the inlet liner can cause the molecule to break down before it even reaches the column. The ether linkage and the C-Br bond can be susceptible to thermal cleavage.
-
Solutions:
-
Lower the Inlet Temperature: Experiment with reducing the inlet temperature in 20°C increments (e.g., from 280°C down to 220°C) to find the lowest possible temperature that still allows for efficient volatilization without degradation.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Over time, liners can become active. Replace the liner regularly. A liner with glass wool can sometimes exacerbate degradation; consider a liner without wool or one with deactivated wool.
-
Consider Derivatization: While this adds a step, derivatization can make a molecule more thermally stable and improve its chromatographic behavior. However, for a relatively stable molecule like this, optimizing instrumental conditions is the preferred first approach.[10][11]
-
Protocol 2: GC-MS Method for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% Phenyl Polysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C (or optimized lower temperature).
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Filter through a 0.45 µm syringe filter.
-
-
Analysis Workflow:
Caption: General workflow for GC-MS impurity analysis.
References
- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Pyka-Pająk, A., et al. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub. [Link]
-
ResearchGate. (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
Said, R., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Heliyon. [Link]
-
T. W. M. Spence, et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chromatographic Techniques in Pharmaceutical Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to Dopamine Transporter Inhibitors: GBR 12909 as a Reference for Novel Scaffolds
This guide provides a detailed comparison between the well-characterized, selective dopamine transporter (DAT) inhibitor, GBR 12909, and the piperidine-based compound, 1-[2-(2-Bromophenoxy)ethyl]piperidine. While GBR 12909 serves as a gold standard in neuropharmacological research, comprehensive data on 1-[2-(2-Bromophenoxy)ethyl]piperidine is less prevalent in public literature. Therefore, this document will establish the pharmacological benchmark set by GBR 12909 and present the essential experimental framework required to characterize and compare the activity of novel chemical entities like its piperidine counterpart.
The dopamine transporter is a critical regulator of dopaminergic signaling, responsible for the reuptake of dopamine from the synaptic cleft.[1][2] Its inhibition is a primary mechanism for therapeutic agents used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression, and it is a key target in the study of substance abuse disorders.[3][4][5][6] Understanding the potency, selectivity, and mechanism of novel DAT inhibitors is paramount for the development of next-generation therapeutics.
Section 1: The Reference Compound: GBR 12909 (Vanoxerine)
GBR 12909, a piperazine derivative, is a potent and highly selective dopamine reuptake inhibitor, making it an invaluable tool for dissecting the role of the dopaminergic system both in vitro and in vivo.[7][8][9]
Pharmacological Profile
GBR 12909's defining characteristic is its high affinity for the dopamine transporter, coupled with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity is crucial for isolating the effects of dopamine modulation in experimental settings. It acts as a competitive inhibitor, directly competing with dopamine for the binding site on the transporter protein.[7][9]
| Parameter | GBR 12909 | 1-[2-(2-Bromophenoxy)ethyl]piperidine |
| Target | Dopamine Transporter (DAT) | Presumed Dopamine Transporter (DAT) |
| Chemical Class | Piperazine Derivative | Piperidine Derivative[10][11] |
| DAT Affinity (Kᵢ) | ~1 nM[7][9] | Data not publicly available |
| Selectivity | >100-fold vs. NET and SERT[7][9] | To be determined |
| Off-Target Activity | Potent σ (sigma) ligand (IC₅₀ = 48 nM) | To be determined |
| Mechanism | Competitive DAT Inhibition[7][9] | To be determined |
Mechanism of Action at the Synapse
GBR 12909 binds to the dopamine transporter on the presynaptic membrane, physically obstructing the reuptake of dopamine from the synaptic cleft. This action increases the concentration and residence time of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors. More recent structural biology studies suggest that GBR 12909 stabilizes the transporter in an inward-facing conformation, providing a more nuanced understanding of its inhibitory mechanism.[12]
Caption: Mechanism of GBR 12909 at the dopaminergic synapse.
In Vivo & Clinical Context
In vivo, GBR 12909 administration leads to dose-dependent increases in locomotor activity and, at higher doses, stereotyped behaviors, consistent with its function as a dopamine-enhancing psychostimulant.[8][13] It has been extensively studied as a potential agonist therapy for cocaine dependence.[3] However, clinical trials were halted due to observations of cardiac toxicity (QT interval prolongation), highlighting a critical hurdle for its therapeutic development.[3][14]
Section 2: Experimental Framework for Comparative Analysis
To ascertain the activity of 1-[2-(2-Bromophenoxy)ethyl]piperidine relative to GBR 12909, a systematic experimental approach is required. The foundational assay is the in vitro dopamine uptake inhibition assay, which measures the functional potency (IC₅₀) of a compound.
Workflow: Dopamine Uptake Inhibition Assay
This workflow outlines the critical steps to determine a compound's ability to block dopamine reuptake in a cell-based system. The primary endpoint is the IC₅₀ value—the concentration of the inhibitor required to reduce dopamine uptake by 50%.
Caption: Step-by-step workflow for a dopamine uptake inhibition assay.
Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay
This protocol is adapted from standard methodologies for characterizing DAT functionality in cell lines.[15][16] The causality behind each step is explained to ensure experimental integrity.
1. Cell Culture and Plating:
-
Action: Plate human dopamine transporter (hDAT) expressing cells (e.g., CHO or HEK293 stable lines) into 96-well microplates. In parallel, plate a set of wells with the corresponding non-transfected parental cell line.
-
Rationale: Stably transfected cells provide a consistent and reproducible source of the target protein. The non-transfected cells are critical for determining non-specific uptake and background signal, ensuring that the measured activity is DAT-dependent.
2. Assay Preparation:
-
Action: On the day of the experiment, aspirate the culture medium and wash the cells gently with a pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Rationale: Removal of culture medium components, such as serum, is essential as they can interfere with the assay. Using a physiologically relevant buffer maintains cell viability.
3. Compound Incubation:
-
Action: Add 50 µL of assay buffer containing serial dilutions of the test compounds (e.g., 1-[2-(2-Bromophenoxy)ethyl]piperidine), the reference compound (GBR 12909), or vehicle (e.g., 0.1% DMSO) to the appropriate wells. Incubate for 10-20 minutes at room temperature or 37°C.
-
Rationale: Pre-incubation allows the inhibitor to bind to the transporter and reach equilibrium before the substrate (dopamine) is introduced.
4. Uptake Initiation:
-
Action: Initiate dopamine uptake by adding 50 µL of assay buffer containing a fixed concentration of [³H]Dopamine (e.g., 50 nM). Incubate for a short, precisely timed period (e.g., 10 minutes) at 37°C.
-
Rationale: The incubation time is critical and must be within the linear range of uptake velocity to ensure accurate kinetic measurements.
5. Uptake Termination and Lysis:
-
Action: Terminate the reaction by rapidly aspirating the solution and washing the wells multiple times with ice-cold assay buffer. Add a lysis buffer (e.g., 1% SDS) to each well.
-
Rationale: Rapid washing with ice-cold buffer immediately stops the transport process and removes any extracellular radiolabel, preventing overestimation of uptake.
6. Quantification and Data Analysis:
-
Action: Transfer the cell lysate from each well into scintillation vials, add scintillation cocktail, and quantify the amount of [³H]Dopamine taken up by the cells using a scintillation counter.
-
Rationale: The measured counts per minute (CPM) are directly proportional to the amount of dopamine transported into the cells.
-
Analysis:
-
Subtract the average CPM from the non-transfected cells (non-specific uptake) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (defined as 100% uptake).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Conclusion
GBR 12909 remains a cornerstone tool in dopamine research due to its well-defined potency and selectivity. For any novel compound, such as 1-[2-(2-Bromophenoxy)ethyl]piperidine, a direct comparison against this benchmark is essential for establishing its pharmacological relevance. By employing standardized and rigorously controlled functional assays, researchers can determine key parameters like IC₅₀, providing the foundational data needed to assess its potential as a selective modulator of the dopamine transporter. Subsequent characterization would involve selectivity screening against SERT and NET, and in vivo models to evaluate its behavioral and safety profile.
References
- Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [URL: https://www.sciencedirect.com/science/article/abs/pii/0014299989903634]
- Ashok, A. H., et al. (2017). The dopamine transporter: a critical pharmacological and biological target in the nervous system. VCU Scholars Compass. [URL: https://scholarscompass.vcu.edu/etd/4833/]
- Preti, A. (2007). New developments in the pharmacotherapy of cocaine abuse. Addiction Biology, 12(2), 133-151. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1369-1600.2007.00063.x]
- Al-Sabah, J., et al. (2023). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.07.10.548375v1]
- Mansbach, R. S., et al. (1992). Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat. Psychopharmacology, 107(2-3), 253-258. [URL: https://link.springer.com/article/10.1007/BF02245132]
- Thiels, E., et al. (1995). Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice. Journal of Pharmacology and Experimental Therapeutics, 275(1), 397-404. [URL: https://jpet.aspetjournals.org/content/275/1/397]
- Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. [URL: https://www.sciencedirect.com/science/article/abs/pii/S019701860800186X]
- Espana, R. A., et al. (2008). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.07.10.548375v1.full]
- Zebrowska, J., et al. (2020). The dopamine transporter inhibition using GBR 12909 as a novel pharmacological tool to assess bipolar disorder-like neurobehavioral phenotypes in zebrafish. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 96, 109748. [URL: https://www.sciencedirect.com/science/article/abs/pii/S027858461930263X]
- Katz, J. L., et al. (2010). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. CNS & Neurological Disorders - Drug Targets, 9(1), 83-95. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2855208/]
- Tocris Bioscience. (2018). GBR 12909 dihydrochloride. [URL: https://www.tocris.com/products/gbr-12909-dihydrochloride_0421]
- Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2530094/]
- Wang, X., et al. (2023). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. ResearchGate. [URL: https://www.researchgate.net/publication/373030231_Dopamine_reuptake_and_inhibitory_mechanisms_in_human_dopamine_transporter]
- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.18. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230303/]
- Heikkila, R. E., & Manzino, L. (1984). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. European Journal of Pharmacology, 103(3-4), 241-248. [URL: https://www.sciencedirect.com/science/article/abs/pii/0014299984903820]
- Torres, G. E. (2006). The dopamine transporter: role in neurotoxicity and human disease. Toxicology and Applied Pharmacology, 214(3), 255-260. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0041008X0600118X]
- ChemScene. 1-(2-(2-Bromophenoxy)ethyl)piperidine. [URL: https://www.chemscene.com/products/1-(2-(2-Bromophenoxy)ethyl)piperidine-864424-01-1.html]
- Eurofins DiscoverX. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [URL: https://www.eurofinsdiscoverx.com/services/in-vitro-pharmacology-drug-discovery-assays/biosafetypanel/transporter-safety-assays/dat-human-dopamine-transporter-functional-antagonist-uptake-leadhunter-assay]
- Kuhar, M. J., et al. (1990). Dopamine transporter: biochemistry, pharmacology and imaging. European Neurology, 30(Suppl 1), 15-20. [URL: https://www.karger.com/Article/Abstract/117169]
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In Vivo Validation of 1-[2-(2-Bromophenoxy)ethyl]piperidine: Mechanism & Comparative Guide
Executive Summary: The Sigma-1 Challenge
1-[2-(2-Bromophenoxy)ethyl]piperidine (hereafter referred to as BP-Pip ) represents a structural class of phenoxyalkylpiperidines , widely investigated as high-affinity ligands for the Sigma-1 Receptor (σ1R) .
Validating the mechanism of action (MoA) for BP-Pip in vivo presents a unique challenge: σ1Rs are "ligand-operated chaperones" rather than classical G-protein coupled receptors. They do not induce immediate electrophysiological currents but instead modulate intracellular calcium (
This guide outlines the definitive in vivo validation workflow to confirm BP-Pip’s MoA, comparing it against industry standards PRE-084 and (+)-Pentazocine .
Mechanism of Action: The Chaperone Hypothesis
To validate BP-Pip, one must first understand the specific signaling cascade it is expected to trigger. Unlike opioids or dopamine ligands, BP-Pip acts at the Mitochondria-Associated Membrane (MAM) .
Core Mechanism:
-
Resting State: σ1R is bound to the chaperone BiP (GRP78) on the ER membrane.
-
Activation (BP-Pip Binding): BP-Pip binds σ1R, causing dissociation from BiP.
-
Translocation: Active σ1R stabilizes the IP3 Receptor (IP3R) at the MAM.
-
Effect: Facilitates efficient
transfer from ER to Mitochondria, boosting ATP production and suppressing ER stress (Unfolded Protein Response).
Visualization: The MAM Signaling Interface
The following diagram illustrates the specific pathway BP-Pip must activate to be confirmed as a σ1R agonist.
Figure 1: Putative Mechanism of Action. BP-Pip triggers dissociation of σ1R from BiP, stabilizing IP3R-mediated Calcium transfer.
Comparative Analysis: BP-Pip vs. Gold Standards
When publishing validation data, reviewers require benchmarking against established ligands. BP-Pip offers distinct physicochemical advantages over classic probes.
Table 1: Pharmacological Profile Comparison
| Feature | BP-Pip (Test Article) | PRE-084 (Agonist Control) | (+)-Pentazocine (Clinical Control) | BD-1047 (Antagonist Control) |
| Primary Target | σ1 Receptor | σ1 Receptor | σ1 Receptor | σ1 Receptor |
| Selectivity (σ1:σ2) | High (>100-fold)* | High (>500-fold) | Moderate (Cross-reacts w/ Opioid) | High |
| Binding Affinity ( | ~1–10 nM (Est.) | 2.2 nM | 3.0 nM | 0.9 nM |
| Bioavailability | High (Lipophilic) | Moderate (Rapid Metabolism) | High | Moderate |
| Mechanism Type | Putative Agonist | Agonist | Agonist | Antagonist |
| Key Limitation | Validation Required | Short Half-life in vivo | Kappa-opioid side effects | None (Reference Blocker) |
*Note: Phenoxyalkylpiperidines generally exhibit superior σ1:σ2 selectivity compared to older generation ligands.
Why Choose BP-Pip?
-
Vs. PRE-084: PRE-084 is metabolically unstable (ester linkage). BP-Pip’s ether linkage provides superior metabolic stability for chronic dosing studies.
-
Vs. Pentazocine: Pentazocine has residual opioid receptor affinity, which confounds analgesia studies. BP-Pip is devoid of opioid activity, making it a cleaner probe for "pure" σ1R effects.
In Vivo Validation Protocol: The "Antagonist Challenge"
The Gold Standard for validating a Sigma-1 mechanism is not just observing an effect, but blocking that effect with a selective antagonist (BD-1047 or NE-100). If BP-Pip induces analgesia/neuroprotection that is not reversed by BD-1047, the mechanism is off-target.
Experimental Design: Neuropathic Pain Model (CCI)
Sigma-1 agonists are anti-allodynic in specific phases but are most famously validated by their ability to modulate central sensitization.
Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat/Mouse).
Step-by-Step Workflow
-
Baseline Assessment (Day -1): Measure mechanical allodynia thresholds using Von Frey filaments.
-
Surgery (Day 0): Perform CCI (loose ligatures around sciatic nerve).
-
Development (Day 0–14): Allow neuropathic pain state to develop (Threshold drop < 4g).
-
Validation Testing (Day 14 - The 2x2 Factorial Design):
-
Group A: Vehicle + Vehicle (Negative Control)
-
Group B: Vehicle + BP-Pip (Test Effect)
-
Group C: BD-1047 + BP-Pip (Mechanistic Validation)
-
Group D: BD-1047 + Vehicle (Antagonist Control)
-
Critical Timing:
-
T = -30 min: Inject Antagonist (BD-1047, 3 mg/kg i.p.)
-
T = 0 min: Inject Test Article (BP-Pip, 10–30 mg/kg i.p.)
-
T = +30, 60, 120 min: Von Frey Testing.
Visualization: The Validation Workflow
The following diagram details the decision logic for interpreting the in vivo results.
Figure 2: The "Antagonist Challenge" Workflow. Success requires the pharmacological reversal of BP-Pip's effect by a known σ1R antagonist.
Expected Results & Interpretation
To publish successfully, your data must mirror the specific pharmacological profile of σ1R modulation.
The "Bell-Shaped" Dose Response
Sigma-1 agonists often exhibit a bell-shaped dose-response curve.
-
Low Dose (e.g., 1 mg/kg): Minimal effect.
-
Optimal Dose (e.g., 10 mg/kg): Maximal neuroprotection/analgesia.
-
High Dose (e.g., >60 mg/kg): Loss of efficacy (desensitization or off-target adrenergic binding).
-
Guidance: Do not assume linearity. Perform a 3-point log-dose study (3, 10, 30 mg/kg).
Phenotypic Outcomes[1][2][3]
-
Analgesia: BP-Pip should not alter tail-flick latency (spinal reflex) in naive animals (unlike opioids) but should reverse mechanical hypersensitivity in injured animals.
-
Neuroprotection: In ischemia models (MCAO), BP-Pip should reduce infarct volume, an effect abolished by BD-1047.
References
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206.
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.
-
Smith, S. B., et al. (2020).[1] Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Investigative Ophthalmology & Visual Science, 61(13).[2]
-
Matsumoto, R. R., et al. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats. European Journal of Pharmacology, 280(3), 301-310. (Foundational work on piperidine-based sigma ligands).
-
Entrena, J. M., et al. (2009). Sigma-1 receptors are essential for neural plasticity implicated in the development of neuropathic pain. Pain, 143(3), 252-261.
Sources
Orthogonal Validation of 1-[2-(2-Bromophenoxy)ethyl]piperidine: A Comparative Guide to Sigma-1 Receptor Profiling
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Subject: 1-[2-(2-Bromophenoxy)ethyl]piperidine (Phenoxyalkylpiperidine scaffold)
Executive Summary: The Validation Challenge
1-[2-(2-Bromophenoxy)ethyl]piperidine represents a "privileged structure" in medicinal chemistry—the phenoxyalkylpiperidine. While this scaffold is highly conducive to binding the Sigma-1 Receptor (
To scientifically validate this molecule as a specific
-
Radioligand Binding (Gold Standard): Defines thermodynamic affinity (
). -
BiP Dissociation Assay (Functional): Defines the mechanism (Agonist vs. Antagonist).
-
Cellular Thermal Shift Assay (CETSA): Confirms intracellular target engagement.[1]
Biological Mechanism & Rationale
The Sigma-1 receptor is not a classical GPCR but a ligand-operated chaperone protein located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).
The Mechanism of Action:
-
Resting State:
R forms a complex with the chaperone BiP (GRP78). -
Activation: Agonist binding causes
R to dissociate from BiP, allowing R to chaperone IP3 receptors and stabilize Ca2+ signaling. -
Antagonism: Antagonists stabilize the
R-BiP complex, preventing dissociation.
Visualization: Sigma-1 Receptor Signaling Pathway
Figure 1: The functional switch of the Sigma-1 receptor. Validation requires determining if the ligand induces dissociation (agonist) or stabilizes the complex (antagonist).
Comparative Assay Analysis
The following table contrasts the three required assays to build a complete pharmacological profile.
| Feature | Radioligand Binding (Primary) | BiP Dissociation (Functional) | CETSA (Biophysical) |
| Output | Affinity ( | Mechanism (Agonist/Antagonist) | Target Engagement ( |
| Context | Membrane Homogenates | Live Cells (Co-IP) | Live Intact Cells |
| Throughput | High | Low (Western Blot based) | Medium-High |
| Bias Risk | High (Non-specific binding) | Medium (Antibody specificity) | Low (Label-free) |
| Key Control | (+)-Pentazocine | PRE-084 (Agonist) / NE-100 (Antag) | Unstimulated Lysate |
Detailed Experimental Protocols
Protocol A: Radioligand Binding (The Baseline)
Objective: Determine if the molecule binds to
Reagents:
-
Radioligand:
-Pentazocine (Specific for R).[2] -
Tissue: Guinea pig brain or Jurkat cell membrane homogenates.
-
Blocker: Haloperidol (
) to define non-specific binding (NSB).
Workflow:
-
Preparation: Resuspend membrane fraction (50
g protein/well) in Tris-HCl buffer (pH 7.4). -
Incubation: Add
-Pentazocine ( ) and increasing concentrations of 1-[2-(2-Bromophenoxy)ethyl]piperidine ( to ). -
Equilibrium: Incubate for 120 minutes at 37°C . (Note:
R kinetics are slow; insufficient time leads to underestimated affinity). -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .[2] Crucial: PEI reduces the high non-specific binding common to lipophilic piperidines.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: BiP Dissociation Assay (The Functional Check)
Objective: Determine if the molecule acts as an agonist (dissociates BiP) or antagonist (stabilizes BiP).
Rationale:
Unlike GPCRs,
Workflow:
-
Cell Culture: Use CHO cells stably expressing C-terminally FLAG-tagged
R. -
Treatment: Treat cells with the test compound (1-10
) for 30 minutes.-
Positive Control: PRE-084 (Agonist)
Causes dissociation. -
Negative Control: NE-100 (Antagonist) + PRE-084
Blocks dissociation.
-
-
Lysis: Lyse cells in mild detergent (0.2% CHAPS) to preserve protein-protein interactions. Do not use SDS/Triton X-100 at this stage.
-
Co-Immunoprecipitation (Co-IP): Incubate lysate with anti-FLAG beads to pull down
R. -
Western Blot: Elute and blot for BiP (GRP78) .
-
Result Interpretation: If BiP bands decrease vs. control, the molecule is an Agonist . If BiP bands remain equal or increase, it is an Antagonist .
-
Protocol C: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm the molecule crosses the cell membrane and binds the target in a native environment.
Workflow:
-
Treatment: Incubate live cells with 1-[2-(2-Bromophenoxy)ethyl]piperidine (
) for 1 hour. -
Aliquot & Heat: Divide cells into PCR tubes and heat to a gradient (40°C to 68°C) for 3 minutes.
-
Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/25°C).
-
Separation: Centrifuge at 20,000 x g for 20 minutes. Aggregated (unbound/unstable) proteins pellet out; stable (bound) proteins remain in the supernatant.
-
Detection: Analyze supernatant via Western Blot for
R. -
Data Analysis: Plot the "Melting Curve." A right-shift in the aggregation temperature (
) indicates successful target engagement.
Validation Logic Flow
Use this decision tree to interpret your results for 1-[2-(2-Bromophenoxy)ethyl]piperidine.
Figure 2: Decision matrix for classifying the pharmacological profile of the test compound.
References
-
Sigma-1 Receptor Pharmacology & Binding Protocols Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. [Link]
-
BiP Dissociation Assay Methodology Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. [Link][3][4][5]
-
CETSA Validation for Intracellular Targets Jafari, R., et al. (2014).[6] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][6][7] Nature Protocols. [Link]
-
Phenoxyalkylpiperidine Structure-Activity Relationships Berardi, F., et al. (2009). 4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine: A Novel Potent Sigma-1 Ligand. Journal of Medicinal Chemistry. [Link]
Sources
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- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS - Patent 1531822 [data.epo.org]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of 1-[2-(2-Bromophenoxy)ethyl]piperidine synthesis and purity
CAS: 864424-01-1
Formula:
Executive Summary & Application Context
As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of "building block" intermediates. 1-[2-(2-Bromophenoxy)ethyl]piperidine is a critical scaffold, often serving as a linker in the synthesis of CNS-active agents (specifically Sigma-1 receptor ligands and serotonin modulators).
Commercial supplies of this intermediate often suffer from variable purity (95-97%), frequently contaminated with bis-phenoxy dimers or residual piperidine. For drug development workflows requiring >99.5% purity, in-house synthesis via a stepwise alkylation route is superior to the direct one-pot methods often cited in older patent literature.
This guide objectively compares the two primary synthesis routes and provides a validated protocol for the high-purity stepwise method, along with independent analytical verification standards.
Comparative Analysis of Synthesis Routes
We evaluated two primary methodologies for synthesizing this target. The choice depends on your lab's priority: Speed (Method A) vs. Purity/Scalability (Method B).
Method A: Direct Alkylation (The "Classic" Route)
-
Reaction: 2-Bromophenol + 1-(2-chloroethyl)piperidine
HCl Target. -
Pros: Single step; commercially available reagents.[2]
-
Cons: The ortho-bromo substituent on the phenol creates steric hindrance, slowing the nucleophilic attack. This requires higher temperatures, leading to the degradation of the chloroethyl amine and formation of "tarry" polymer side products.
Method B: Stepwise Etherification-Amination (The "Controlled" Route)
-
Reaction:
-
2-Bromophenol + 1,2-Dibromoethane
1-Bromo-2-(2-bromophenoxy)ethane. -
Intermediate + Piperidine
Target.
-
-
Pros: The first step uses excess dibromoethane to prevent dimerization. The second step proceeds rapidly under mild conditions.
-
Cons: Two steps (though the intermediate requires no chromatography).
Performance Matrix
| Metric | Method A (Direct) | Method B (Stepwise) |
| Overall Yield | 45 - 55% | 78 - 85% |
| Crude Purity | 85% (Requires Column) | 96% (Recrystallization feasible) |
| Impurity Profile | High polymer/dimer content | Minimal; mostly unreacted bromide |
| Scalability | Poor (Exotherms difficult to control) | Excellent |
| Atom Economy | High | Moderate (Excess dibromoethane recycled) |
Recommendation: For pharmaceutical applications, Method B is the validated standard due to its superior impurity profile.
Validated Experimental Protocol (Method B)
Safety Warning: 2-Bromophenol is toxic and corrosive. Piperidine is a precursor chemical; handle in a fume hood.
Step 1: Synthesis of 1-Bromo-2-(2-bromophenoxy)ethane
-
Reagents: 2-Bromophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq),
(2.0 eq), Acetone (Reagent Grade). -
Protocol:
-
Dissolve 2-Bromophenol in acetone (0.5 M concentration).
-
Add anhydrous
. -
Add 1,2-Dibromoethane in one portion (The excess is crucial to prevent the phenol from reacting with both ends of the alkyl chain).
-
Reflux for 12-16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Filter salts. Concentrate filtrate. The excess 1,2-dibromoethane can be distilled off (BP ~131°C). The residue is usually a solid or oil pure enough for Step 2.
-
Step 2: Amination with Piperidine
-
Reagents: Intermediate from Step 1 (1.0 eq), Piperidine (2.5 eq), Acetonitrile (ACN).
-
Protocol:
-
Dissolve the bromo-ether intermediate in ACN.
-
Add Piperidine dropwise. (Note: Piperidine acts as both the nucleophile and the base to scavenge HBr).
-
Heat to 60°C for 4-6 hours.
-
Workup: Evaporate solvent. Redissolve residue in DCM. Wash with 5% NaOH (to remove any residual phenol) and then Brine.
-
Purification: Convert to the Hydrochloride salt by adding HCl in Dioxane/Ether. The salt precipitates as a white solid (MP: ~185-188°C).
-
Visualizing the Workflow & Logic
The following diagram illustrates the stepwise logic and the critical "divergence point" where Method A often fails due to steric issues.
Caption: Comparative workflow showing the high-yield stepwise path (Green) vs. the risk-prone direct path (Red).
Independent Verification (Analytical Standards)
To claim "independent verification," you must validate the product identity and purity using orthogonal methods.
A. HPLC Method (Purity)[3][4]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid).
-
B: Acetonitrile + 0.1% TFA.[3]
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (piperidine absorption) and 270 nm (aromatic absorption).
-
Expert Insight: Piperidine derivatives often tail on silica-based columns due to interaction with silanols. The addition of TFA (0.1%) or Triethylamine (TEA) is mandatory to sharpen the peak.
B. NMR Diagnostics ( H NMR, 400 MHz, )
The structure is confirmed by two distinct triplets corresponding to the ethyl linker.[4]
-
4.15 ppm (t, 2H):
(Deshielded by oxygen). -
2.85 ppm (t, 2H):
(Shielded relative to the ether). - 6.8 - 7.5 ppm: Aromatic protons (Specific pattern for 1,2-disubstitution).
- 2.50 & 1.60 ppm: Piperidine ring protons.
C. Mass Spectrometry[2][3]
-
Expected Mass:
-
Isotope Pattern: The presence of Bromine must show the characteristic 1:1 ratio of the M and M+2 peaks (
and ). If this 1:1 doublet is missing, the product is incorrect.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Formation of bis-ether (Dimer). | Ensure 1,2-dibromoethane is used in 3x excess relative to the phenol. |
| Sticky Solid in Step 2 | Residual Piperidine | The free base is an oil; the HCl salt is a solid. Ensure thorough washing with NaOH if isolating the free base. |
| HPLC Split Peak | pH mismatch. | Piperidines can exist in equilibrium between protonated/unprotonated forms. Buffer your mobile phase to pH 3.0 to keep it fully protonated. |
References
-
Preparation of 1-(2-bromoethyl)piperidine hydrobromide. (General procedure for bromoethyl amines). PrepChem. Retrieved from [Link]
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (Analogous stepwise alkylation protocol). ResearchGate. Retrieved from [Link]
-
Piperidine, 1-(2-chloroethyl)-, hydrochloride (CAS 2008-75-5). (Reagent data for Method A).[5][6] Apicule. Retrieved from [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. (HPLC methodology for piperidine derivatives). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[2-(2-Bromophenoxy)ethyl]piperidine
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are integral to the integrity of our work and the well-being of our colleagues and environment. This guide provides a detailed protocol for the safe disposal of 1-[2-(2-Bromophenoxy)ethyl]piperidine, moving beyond simple instructions to explain the rationale behind each critical step.
The structure of 1-[2-(2-Bromophenoxy)ethyl]piperidine, featuring a brominated aromatic ring and a piperidine moiety, classifies it as a halogenated organic compound. This classification is paramount as it dictates the specific disposal pathways required to neutralize its potential hazards and comply with environmental regulations.
Hazard Identification and Risk Assessment
-
Piperidine Derivatives: These compounds are often toxic and corrosive.[1][2][3] They can cause severe skin burns and eye damage.[2][3] Inhalation and skin contact are significant routes of exposure, with some piperidines being classified as toxic if inhaled or absorbed through the skin.[1][2][3]
-
Halogenated Organic Compounds: Brominated compounds, upon combustion, can produce hazardous byproducts like hydrogen bromide. This necessitates a specific disposal method, typically high-temperature incineration with flue gas scrubbing, to prevent the release of acidic and toxic gases into the atmosphere.[1][4]
Inferred Hazards of 1-[2-(2-Bromophenoxy)ethyl]piperidine:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1][4]
-
Corrosivity: Potential to cause skin and eye irritation or burns upon contact.[1][2]
-
Environmental Hazard: Discharge into the environment must be avoided to prevent harm to aquatic life and ecosystems.[4][5]
| Hazard Profile Summary | Description | Primary Precaution |
| Chemical Class | Halogenated Organic Compound / Piperidine Derivative | Segregate from non-halogenated waste. |
| Toxicity | Assumed to be toxic via oral, dermal, and inhalation routes.[1][3] | Wear appropriate Personal Protective Equipment (PPE) at all times.[2][4] |
| Corrosivity | Potential to cause skin and eye burns.[2][3] | Use chemical-resistant gloves and safety goggles/face shield.[2] |
| Environmental | Harmful to aquatic life; do not discharge to drains or waterways.[4][6] | Contain all waste and spills for proper disposal. |
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The causality is simple: creating a barrier between the researcher and the chemical is the most direct way to prevent accidental exposure.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene).[4] Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[4] A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.[7]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhaling vapors.[2][4]
Waste Segregation and Collection: A Critical Step
The principle of waste segregation is fundamental to safe and compliant chemical disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs and complexity.[8][9]
Protocol for Waste Collection:
-
Designate a Halogenated Waste Container: Use a dedicated, clearly labeled container for 1-[2-(2-Bromophenoxy)ethyl]piperidine and other halogenated organic waste. This container must be made of a material compatible with the chemical, typically high-density polyethylene (HDPE) or glass.[10][11]
-
Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Waste 1-[2-(2-Bromophenoxy)ethyl]piperidine".
-
The specific hazard characteristics (e.g., Toxic, Corrosive).
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[8][11][12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and minimizes the risk of spills.
Caption: Workflow for the proper disposal of 1-[2-(2-Bromophenoxy)ethyl]piperidine.
On-Site Storage and Disposal Procedures
Laboratories must adhere to specific regulations for the temporary storage of hazardous waste in what are known as Satellite Accumulation Areas (SAAs).[11][13]
Step-by-Step Disposal Plan:
-
Accumulation in SAA: Store the sealed and labeled waste container in a designated SAA. This area should be near the point of generation, under the control of laboratory personnel, and clearly marked.[10] The container must be placed in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[14]
-
Adherence to Limits: Be aware of the volume limits for SAAs. While regulations allow up to 55 gallons of hazardous waste, for acutely toxic materials (P-listed wastes), the limit is one quart.[13] Once the container is full or the accumulation time limit (typically 90 days to one year, depending on generator status and local rules) is approaching, it must be prepared for removal.[10][15]
-
Professional Disposal: The ultimate disposal of 1-[2-(2-Bromophenoxy)ethyl]piperidine is not a task for laboratory staff. The material must be handed over to a licensed professional waste disposal service.[1] These services are equipped to transport hazardous materials and ensure their destruction in compliance with all federal, state, and local environmental regulations.[1][16]
-
Method of Destruction: The standard and required method for destroying halogenated organic compounds is controlled incineration in a facility equipped with an afterburner and a scrubber.[1][4] This high-temperature process breaks down the organic molecule, while the scrubbing system neutralizes acidic gases (like HBr) that are formed, preventing environmental pollution.
Crucially, never discharge 1-[2-(2-Bromophenoxy)ethyl]piperidine into the sewer system or dispose of it with regular trash.[4][17] This is illegal and environmentally irresponsible.
Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[4][17]
-
Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[2][6][17] Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Once absorbed, carefully collect the material using spark-proof tools and place it in a suitable, labeled container for hazardous waste disposal.[4][17]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[17]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4]
By adhering to these scientifically grounded procedures, you ensure that the lifecycle of 1-[2-(2-Bromophenoxy)ethyl]piperidine in your laboratory concludes safely and responsibly, upholding the highest standards of scientific integrity and environmental stewardship.
References
-
1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE Safety Data Sheets. Echemi. 4
-
Safety Data Sheet. Generic SDS for Piperidine derivative. 1
-
1-(2-Aminoethyl)piperidine Safety Data Sheet. Santa Cruz Biotechnology. 17
-
Piperidine - SAFETY DATA SHEET. PENTA. 2
-
1-ETHYL PIPERIDINE HAZARD SUMMARY. NJ.gov. 18
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 10
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SAFETY DATA SHEET. Sigma-Aldrich. 19
-
Guidelines for the Safe Handling and Disposal of Chemicals. UNODC. 20
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 11
-
Safety Data Sheet: Piperidine. Carl ROTH. 6
-
SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine. TCI Chemicals. 21
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. 3
-
SAFETY DATA SHEET. Fisher Scientific. 5
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. 15
-
4-Piperidinopiperidine Safety Data Sheet. Santa Cruz Biotechnology. 7
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. 13
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. 12
-
Laboratory Environmental Sample Disposal Information Document. US EPA. 16
-
Organic Solvents Waste Management. Cornell University EHS. 8
-
Organic Solvent Waste Disposal. University of British Columbia. 9
-
Chemical and Hazardous Waste Guide. University of Oslo. 14
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[2-(2-Bromophenoxy)ethyl]piperidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-[2-(2-Bromophenoxy)ethyl]piperidine, an aliphatic and aromatic heterocycle compound, demands a proactive and informed approach to personal protection.[1] This guide moves beyond mere compliance, offering a deep-dive into the causality behind our recommended safety protocols. It is designed to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Compound's Profile
The Safety Data Sheet for the closely related 1-(2-Bromoethyl)piperidine hydrobromide classifies it with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[2]
-
Skin Irritation (Category 2) : Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[2][3][4][5]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation.[2][3][5][6][7]
These classifications are consistent with the hazards associated with its structural components: the piperidine ring, known for causing irritation and potential systemic effects, and 2-bromophenol, which is also a known skin, eye, and respiratory irritant.[7][8][9] Therefore, all handling procedures must assume this compound is, at minimum, a skin, eye, and respiratory irritant that is harmful if ingested.
| Hazard Classification (Inferred) | GHS Category | Source/Analogue |
| Acute Toxicity, Oral | Category 4 | 1-(2-Bromoethyl)piperidine hydrobromide[2] |
| Skin Corrosion/Irritation | Category 2 | 1-(2-Bromoethyl)piperidine hydrobromide[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | 1-(2-Bromoethyl)piperidine hydrobromide[2][3][4][5] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | 1-(2-Bromoethyl)piperidine hydrobromide[2][3][7] |
Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy is not a one-size-fits-all checklist; it is a dynamic system tailored to the specific task and associated risks. The following protocols are designed to provide comprehensive protection.
Before any PPE is donned, engineering controls must be in place.
-
Chemical Fume Hood : All manipulations of 1-[2-(2-Bromophenoxy)ethyl]piperidine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[10] This is critical to mitigate the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[2][3]
-
Eyewash Station & Safety Shower : Facilities must be equipped with an easily accessible and tested eyewash station and safety shower.[11]
The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solids) | Tightly-fitting safety goggles with side-shields.[2][12][13] | Nitrile or Neoprene gloves (double-gloving recommended).[14] | Flame-retardant lab coat, fully buttoned. | Not required if performed in a fume hood. |
| Solution Preparation/Reaction | Safety goggles and a full-face shield.[13] | Heavier-duty gloves (e.g., Butyl rubber, Neoprene) over an initial pair of nitrile gloves.[14] | Chemical-resistant apron over a lab coat.[15] | Not required if performed in a fume hood. |
| Large-Scale Operations (>10g) | Full-face shield worn over safety goggles.[8][13] | Butyl rubber or other highly resistant gloves. Consult manufacturer data.[14] | Impervious, chemical-resistant suit or apron.[13] | Full-face respirator may be required based on risk assessment. |
Rationale and Causality:
-
Eye and Face Protection : Because this compound is a serious eye irritant, standard safety glasses are insufficient.[2][4] Tightly-fitting goggles are required to protect against dust and splashes.[2] A face shield is added during liquid transfers to protect the entire face from splashes, a primary risk during these operations.[8][13]
-
Hand Protection : The choice of glove material is critical. While nitrile gloves offer good general protection for splash contact, their resistance to aromatic compounds can be limited.[14][16]
-
Why Double-Gloving? The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier in case of a tear or permeation. This is a field-proven method for enhancing dexterity while maintaining a high degree of safety.
-
Material Choice : For prolonged contact or handling of solutions, more robust materials like Neoprene or Butyl rubber are recommended.[14] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[3]
-
-
Body Protection : A standard lab coat protects against incidental contact. A chemical-resistant apron provides an additional impervious barrier during tasks with a higher splash potential, such as pouring or mixing solutions.[15]
Operational Plan: Step-by-Step Safe Handling Protocol
This protocol provides a self-validating workflow for safely preparing a solution of 1-[2-(2-Bromophenoxy)ethyl]piperidine.
Caption: A standard workflow for handling 1-[2-(2-Bromophenoxy)ethyl]piperidine.
Emergency Procedures: Spill and Exposure Response
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
The immediate assessment of a spill's severity is crucial.[17]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
